Trifluoroacetylpiperazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,2,2-trifluoro-1-piperazin-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3N2O/c7-6(8,9)5(12)11-3-1-10-2-4-11/h10H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMQRVDQQAMQTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60428266 | |
| Record name | Trifluoroacetylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6511-88-2 | |
| Record name | Trifluoroacetylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6511-88-2 | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis and Characterization of Trifluoroacetylpiperazine
Abstract
The trifluoroacetyl group is a crucial functional moiety in medicinal chemistry, valued for its unique electronic properties and its role as a stable protecting group for amines.[1] 1-(Trifluoroacetyl)piperazine serves as a key building block in the synthesis of various pharmaceutically active compounds. Its incorporation can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity. This technical guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, offering standardized protocols and expected analytical data to support researchers in drug discovery and development.
Synthesis of 1-(Trifluoroacetyl)piperazine
The synthesis of 1-(Trifluoroacetyl)piperazine is most commonly achieved through the N-acylation of piperazine with a suitable trifluoroacetylating agent, typically trifluoroacetic anhydride (TFAA). This reaction is a straightforward and high-yielding nucleophilic acyl substitution.
General Reaction Scheme
The reaction involves the nucleophilic attack of one of the secondary amine nitrogens of piperazine on a carbonyl carbon of trifluoroacetic anhydride. The other nitrogen of the piperazine ring remains as a free secondary amine, making the product a valuable intermediate for further functionalization.
Experimental Workflow for Synthesis
The synthesis can be visualized as a multi-step process from reactant preparation to purification of the final product.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a standard procedure for the trifluoroacetylation of a secondary amine.[1]
-
Reactant Preparation: Dissolve piperazine (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen). Cool the solution to 0 °C using an ice bath.
-
Reaction: Slowly add trifluoroacetic anhydride (1.1 to 1.2 equivalents) dropwise to the stirred piperazine solution. After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-4 hours.
-
Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Isolation: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude 1-(Trifluoroacetyl)piperazine can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure product.
Physicochemical and Spectroscopic Characterization
Thorough characterization is essential to confirm the structure and purity of the synthesized 1-(Trifluoroacetyl)piperazine.
Physical and Chemical Properties
The fundamental properties of the target compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₆H₉F₃N₂O | [2] |
| Molecular Weight | 182.14 g/mol | [2] |
| Appearance | Solid | |
| CAS Number | 6511-88-2 | [2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of 1-(Trifluoroacetyl)piperazine. Due to the partial double bond character of the amide C-N bond, hindered rotation can lead to the observation of conformational isomers (rotamers) at room temperature, resulting in broadened or multiple signals for the piperazine protons and carbons.[3][4]
| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Key Features |
| ¹H NMR | 2.5 - 4.0 | Complex multiplets corresponding to the four methylene (-CH₂) groups of the piperazine ring. Signal broadening is common due to conformational exchange.[3] |
| ¹³C NMR | 40 - 55 | Signals for the piperazine ring carbons. |
| 155 - 160 (quartet) | Carbonyl carbon (C=O), split by the adjacent CF₃ group. | |
| 115 - 120 (quartet) | Trifluoromethyl carbon (CF₃), exhibiting a large ¹JCF coupling constant. | |
| ¹⁹F NMR | -74 to -78 | A sharp singlet corresponding to the three equivalent fluorine atoms of the CF₃ group. The chemical shift is relative to CFCl₃.[5][6][7] |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) provides the exact mass, further confirming the elemental composition.
| Technique | Expected m/z |
| Electrospray (ESI+) | 183.0740 ([M+H]⁺) |
| HRMS (ESI+) | Calculated for C₆H₁₀F₃N₂O⁺: 183.0739 |
A typical analytical workflow for confirming the product via Liquid Chromatography-Mass Spectrometry (LC-MS) is shown below.
Caption: Standard workflow for LC-MS characterization.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3250 - 3400 | N-H Stretch | Secondary Amine (piperazine) |
| 2850 - 3000 | C-H Stretch | Aliphatic (piperazine ring) |
| 1670 - 1700 | C=O Stretch | Amide (strong absorption) |
| 1100 - 1300 | C-F Stretch | Trifluoromethyl (strong absorption) |
| 1000 - 1250 | C-N Stretch | Amine/Amide |
Conclusion
This guide outlines a reliable and reproducible method for the synthesis of 1-(Trifluoroacetyl)piperazine and provides a detailed framework for its comprehensive characterization. The experimental protocols and tabulated spectral data serve as a valuable resource for researchers, enabling efficient synthesis and unambiguous confirmation of the product's identity and purity. The availability of this well-characterized building block is fundamental for its application in the development of novel therapeutic agents and other advanced materials.
References
- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. colorado.edu [colorado.edu]
Physical and chemical properties of Trifluoroacetylpiperazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-(Trifluoroacetyl)piperazine (TFAP), a key building block in medicinal chemistry and drug discovery. This document outlines its known characteristics, provides detailed experimental protocols for its synthesis and analysis, and illustrates its utility as a versatile chemical intermediate.
Core Properties and Data
1-(Trifluoroacetyl)piperazine, also known as 2,2,2-trifluoro-1-(piperazin-1-yl)ethanone, is a monosubstituted piperazine derivative. The introduction of the trifluoroacetyl group at one of the nitrogen atoms significantly modulates the electronic properties of the piperazine ring, enhancing its utility in synthetic applications. This modification increases lipophilicity while providing a secondary amine for further functionalization, making it a valuable scaffold in the synthesis of complex bioactive molecules.
Physical Properties
| Property | Value | Source(s) |
| CAS Number | 6511-88-2 | [1] |
| Molecular Formula | C₆H₉F₃N₂O | [1] |
| Molecular Weight | 182.14 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 32 °C | |
| Boiling Point | Data not available. Estimated to be higher than analogous piperidines (e.g., 1-Trifluoroacetylpiperidine: 77 °C at 15 mmHg). | |
| Solubility | Data not available. Expected to be soluble in various organic solvents. The parent piperazine is freely soluble in water; however, the trifluoroacetyl group will decrease aqueous solubility. |
Chemical and Spectroscopic Properties
The chemical identifiers and predicted spectroscopic characteristics are crucial for the identification and utilization of TFAP.
| Property | Value / Description | Source(s) |
| IUPAC Name | 2,2,2-trifluoro-1-(piperazin-1-yl)ethanone | |
| SMILES | FC(F)(F)C(=O)N1CCNCC1 | |
| InChI Key | VCMQRVDQQAMQTJ-UHFFFAOYSA-N | |
| pKa (Secondary Amine) | Data not available. Estimated to be significantly lower than the second pKa of piperazine (9.73) due to the strong electron-withdrawing effect of the trifluoroacetyl group. | |
| Purity | Commercially available at ≥98% | [1] |
Role in Drug Discovery and Synthesis
Piperazine and its derivatives are ubiquitous scaffolds in modern pharmaceuticals, prized for their ability to impart favorable pharmacokinetic properties, such as improved solubility and bioavailability. They often serve as versatile linkers or core structures in drugs targeting the central nervous system, as well as in antiviral, anticancer, and anti-inflammatory agents.
1-(Trifluoroacetyl)piperazine serves as an essential intermediate, providing a protected yet reactive piperazine core. The trifluoroacetyl group acts as a robust protecting group for one amine, allowing for selective modification of the secondary amine. This strategic differentiation is fundamental in building complex molecular architectures and generating libraries of compounds for structure-activity relationship (SAR) studies.
Below is a logical workflow illustrating the role of TFAP as a versatile intermediate in a drug discovery program.
Caption: Logical workflow for utilizing TFAP in drug discovery.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and characterization of 1-(Trifluoroacetyl)piperazine.
Synthesis of 1-(Trifluoroacetyl)piperazine
This protocol describes the selective mono-acylation of piperazine using trifluoroacetic anhydride. The procedure is adapted from standard acylation methods for cyclic amines.
Caption: Experimental workflow for the synthesis of TFAP.
Materials:
-
Piperazine
-
Trifluoroacetic Anhydride (TFAA)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (optional, as base)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
In a 250 mL round-bottom flask, dissolve piperazine (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the flask in an ice bath to 0 °C with continuous stirring.
-
Slowly add trifluoroacetic anhydride (1.0-1.1 eq) dropwise to the stirred solution over 15-20 minutes. An exothermic reaction may be observed.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 3-4 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution (to neutralize excess acid), and finally with brine.
-
Dry the separated organic layer over anhydrous Na₂SO₄.
-
Filter the drying agent and remove the solvent (DCM) under reduced pressure using a rotary evaporator to yield the crude product.
-
The product, 1-(Trifluoroacetyl)piperazine, can be further purified by recrystallization or column chromatography if necessary.
Spectroscopic Characterization
While specific experimental spectra for TFAP are not widely published, this section outlines the protocol for acquiring such data and predicts the expected results based on its chemical structure and data from analogous compounds.
Protocol for NMR Spectroscopy:
-
Prepare a sample by dissolving ~5-10 mg of 1-(Trifluoroacetyl)piperazine in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Process the resulting Free Induction Decay (FID) to obtain the frequency-domain spectrum.
Predicted NMR Data:
-
¹H NMR (CDCl₃):
-
A broad singlet corresponding to the N-H proton of the secondary amine.
-
Two distinct multiplets in the range of ~2.8-3.8 ppm, corresponding to the eight protons on the piperazine ring (–CH₂– groups). The protons on the carbons adjacent to the trifluoroacetylated nitrogen will be shifted downfield compared to those adjacent to the secondary amine.
-
-
¹³C NMR (CDCl₃):
-
Signals for the four piperazine ring carbons, likely in the range of ~40-50 ppm.
-
A signal for the carbonyl carbon (C=O) of the amide group, expected around 155-160 ppm (quartet due to coupling with fluorine).
-
A signal for the trifluoromethyl carbon (CF₃), expected around 115-120 ppm (quartet due to C-F coupling).
-
-
¹⁹F NMR (CDCl₃):
-
A sharp singlet corresponding to the three equivalent fluorine atoms of the –CF₃ group.
-
Protocol for Infrared (IR) Spectroscopy:
-
Acquire the IR spectrum using either a KBr pellet method for the solid sample or as a thin film from a solution (e.g., in DCM) on a salt plate.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
Predicted IR Data:
-
N-H Stretch: A moderate absorption band around 3300-3200 cm⁻¹ from the secondary amine.
-
C-H Stretch: Bands in the 3000-2850 cm⁻¹ region corresponding to the aliphatic C-H bonds of the piperazine ring.
-
C=O Stretch: A very strong and sharp absorption band characteristic of the tertiary amide carbonyl, expected in the range of 1680-1650 cm⁻¹.
-
C-F Stretch: Strong, characteristic absorption bands in the 1250-1050 cm⁻¹ region due to the C-F bonds of the trifluoromethyl group.
Safety and Handling
1-(Trifluoroacetyl)piperazine is classified as a toxic substance and requires careful handling.
-
Hazards: Toxic if swallowed (R25) and toxic to aquatic organisms (R51).
-
Precautions:
-
Handle in a well-ventilated area or a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a cool, dry place.
-
Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information before use.
References
Trifluoroacetylpiperazine: A Technical Guide for Researchers
CAS Number: 6511-88-2
This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals interested in the synthesis, properties, and applications of Trifluoroacetylpiperazine. This document provides detailed experimental protocols, quantitative data, and visualizations to facilitate its use as a versatile building block in medicinal chemistry and materials science.
Chemical Properties and Data
This compound, with the CAS number 6511-88-2, is a derivative of piperazine featuring a trifluoroacetyl group. This modification significantly influences the compound's chemical and physical properties, making it a valuable intermediate in the synthesis of more complex molecules.[1][2][3][4] The trifluoromethyl group can enhance the lipophilicity and metabolic stability of parent molecules, a desirable characteristic in drug design.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 6511-88-2 | [4] |
| Molecular Formula | C₆H₉F₃N₂O | [1][2][4] |
| Molecular Weight | 182.14 g/mol | [4] |
| Appearance | Colorless to pale yellow solid or liquid | [1] |
| Purity | ≥98% | [4] |
Table 2: Predicted Spectroscopic Data for this compound
| Spectrum Type | Predicted Chemical Shifts / Frequencies | Rationale / Comparison to Related Compounds |
| ¹H NMR | ~ 2.8 - 3.2 ppm (t, 4H, -CH₂-N-CH₂-) ~ 3.5 - 3.8 ppm (t, 4H, -CH₂-N(COCF₃)-CH₂-) | In 1-acetylpiperazine, the piperazine protons appear at approximately 2.7 ppm and 3.4 ppm. The highly electronegative trifluoroacetyl group is expected to shift the adjacent methylene protons further downfield. |
| ¹³C NMR | ~ 40 - 46 ppm (-CH₂-NH-CH₂-) ~ 45 - 50 ppm (-CH₂-N(COCF₃)-CH₂-) ~ 117 ppm (q, -CF₃) ~ 156 ppm (q, -C=O) | In various piperazine derivatives, the carbon atoms of the piperazine ring typically resonate in the 40-50 ppm range. The trifluoromethyl group will appear as a quartet due to C-F coupling, and the carbonyl carbon will also show coupling to the fluorine atoms. |
| FTIR | ~ 3300 cm⁻¹ (N-H stretch) ~ 2850-2950 cm⁻¹ (C-H stretch) ~ 1680-1700 cm⁻¹ (C=O stretch, amide) ~ 1100-1200 cm⁻¹ (C-F stretch) | The N-H stretch of the secondary amine in the piperazine ring is a key feature. The strong carbonyl absorption is characteristic of the amide functional group. The C-F stretches are also expected to be prominent. |
| Mass Spec (EI) | m/z 182 (M⁺) m/z 113 (M - CF₃) m/z 69 (CF₃⁺) | The molecular ion peak is expected at 182. Common fragmentation patterns for trifluoroacetyl derivatives include the loss of the trifluoromethyl group and the observation of the trifluoromethyl cation. |
Experimental Protocols
Synthesis of 1-(Trifluoroacetyl)piperazine
The following is a representative experimental protocol for the synthesis of 1-(Trifluoroacetyl)piperazine based on general procedures for the acylation of amines.
Reaction Scheme:
Materials:
-
Piperazine
-
Trifluoroacetic anhydride (TFAA)
-
Triethylamine (TEA) or other suitable non-nucleophilic base
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine (1.0 equivalent) in anhydrous dichloromethane.
-
Addition of Base: Add triethylamine (1.1 equivalents) to the solution and stir.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Acylating Agent: Slowly add trifluoroacetic anhydride (1.0 equivalent) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Workup:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Characterization: Characterize the purified product by NMR, IR, and mass spectrometry to confirm its identity and purity.
Applications in Drug Discovery and Medicinal Chemistry
The piperazine moiety is a well-established pharmacophore in medicinal chemistry, appearing in a wide range of approved drugs with diverse therapeutic applications, including anticancer, antiviral, and antipsychotic agents.[5][6] The introduction of a trifluoroacetyl group can further modulate the biological activity and pharmacokinetic properties of piperazine-containing molecules.
Logical Workflow for Drug Discovery Application:
The trifluoroacetyl group serves as a protecting group for one of the piperazine nitrogens, allowing for selective functionalization of the other nitrogen. Subsequently, the trifluoroacetyl group can be removed under specific conditions to allow for further modification or to reveal a free amine. This synthetic strategy is crucial for creating libraries of diverse piperazine derivatives for high-throughput screening and structure-activity relationship (SAR) studies.
While specific examples of marketed drugs derived directly from 1-(Trifluoroacetyl)piperazine are not prevalent in the reviewed literature, the strategic importance of fluorinated piperazine building blocks is underscored by their frequent appearance in patent literature and preclinical research. The unique combination of the piperazine core and the trifluoroacetyl group makes this compound a highly attractive starting material for the discovery of novel therapeutic agents.
References
- 1. CAS 6511-88-2: 1-(trifluoroacetyl)piperazine | CymitQuimica [cymitquimica.com]
- 2. canbipharm.com [canbipharm.com]
- 3. chemwhat.com [chemwhat.com]
- 4. scbt.com [scbt.com]
- 5. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(Trifluoroacetyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(Trifluoroacetyl)piperazine, a fluorinated piperazine derivative of significant interest in medicinal chemistry and drug development. The incorporation of the trifluoroacetyl group can impart unique physicochemical and pharmacological properties to molecules, including enhanced metabolic stability, binding affinity, and lipophilicity. This document details the compound's core properties, a detailed experimental protocol for its synthesis, and its key characterization data.
Core Properties of 1-(Trifluoroacetyl)piperazine
1-(Trifluoroacetyl)piperazine, also known as 2,2,2-trifluoro-1-(piperazin-1-yl)ethanone, is a vital building block in the synthesis of various bioactive molecules. Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₆H₉F₃N₂O | [1][2] |
| Molecular Weight | 182.14 g/mol | [1][2] |
| CAS Number | 6511-88-2 | [2] |
| Appearance | Solid | [1] |
Synthesis of 1-(Trifluoroacetyl)piperazine
The synthesis of 1-(Trifluoroacetyl)piperazine is typically achieved through the acylation of piperazine with a trifluoroacetylating agent. A common and effective method involves the reaction of piperazine with trifluoroacetic anhydride.
Experimental Protocol: Synthesis via Trifluoroacetylation of Piperazine
This protocol outlines a general procedure for the synthesis of 1-(Trifluoroacetyl)piperazine.
Materials:
-
Piperazine
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Organic base (e.g., Triethylamine, Pyridine)
-
Aqueous workup solutions (e.g., saturated sodium bicarbonate, brine)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine in an appropriate anhydrous solvent.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath. This is crucial to control the exothermic reaction.
-
Addition of Base: Add an organic base to the solution to act as a scavenger for the trifluoroacetic acid byproduct.
-
Addition of Trifluoroacetic Anhydride: Slowly add trifluoroacetic anhydride dropwise to the cooled and stirred solution. The slow addition helps to maintain the reaction temperature and prevent the formation of di-acylated byproducts.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to yield pure 1-(Trifluoroacetyl)piperazine.
Characterization Data
Comprehensive characterization is essential to confirm the identity and purity of the synthesized 1-(Trifluoroacetyl)piperazine. Below is a summary of expected analytical data.
| Analytical Technique | Expected Data |
| ¹H NMR | Signals corresponding to the protons on the piperazine ring. The chemical shifts will be influenced by the electron-withdrawing trifluoroacetyl group. |
| ¹³C NMR | Resonances for the carbon atoms of the piperazine ring and the carbonyl and trifluoromethyl groups of the trifluoroacetyl moiety. |
| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H bond (if present as a salt or unreacted), C-H bonds, the amide C=O bond, and the C-F bonds of the trifluoroacetyl group. |
Note: The exact chemical shifts and fragmentation patterns will depend on the solvent used for NMR analysis and the ionization method for mass spectrometry. Researchers should compare their experimental data with reference spectra where available.
References
Spectroscopic Profile of Trifluoroacetylpiperazine: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1-(2,2,2-trifluoroacetyl)piperazine, a valuable building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. The information herein is compiled from analogous compounds and established spectroscopic principles, providing a robust predictive profile in the absence of a complete, published dataset for this specific molecule.
Spectroscopic Data Summary
The following tables summarize the expected quantitative spectroscopic data for Trifluoroacetylpiperazine. These values are derived from analyses of similar structures, including 1-acetylpiperazine and other trifluoroacetylated amines, and are presented to facilitate compound identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.6 - 3.8 | Triplet | 4H | -CH₂-N-COCF₃ |
| ~2.8 - 3.0 | Triplet | 4H | -CH₂-NH |
| ~2.0 - 2.5 | Singlet (broad) | 1H | -NH |
¹³C NMR (Carbon-13 NMR)
| Chemical Shift (δ) ppm | Assignment |
| ~155 (quartet, JC-F ≈ 35 Hz) | C=O |
| ~117 (quartet, JC-F ≈ 287 Hz) | CF₃ |
| ~45 | -CH₂-N-COCF₃ |
| ~44 | -CH₂-NH |
¹⁹F NMR (Fluorine-19 NMR)
| Chemical Shift (δ) ppm | Assignment |
| ~ -74 to -77 | CF₃ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 - 3400 | Medium, Broad | N-H Stretch |
| ~2850 - 2950 | Medium | C-H Stretch |
| ~1680 - 1700 | Strong | C=O Stretch (Amide I) |
| ~1100 - 1300 | Strong | C-F Stretch |
Mass Spectrometry (MS)
| m/z | Relative Intensity | Assignment |
| 182 | Moderate | [M]⁺ (Molecular Ion) |
| 113 | Moderate | [M - CF₃]⁺ |
| 85 | Strong | [Piperazine-H]⁺ |
| 69 | Strong | [CF₃]⁺ |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are based on standard practices for the analysis of small organic molecules.
Synthesis of 1-(2,2,2-trifluoroacetyl)piperazine
A common method for the synthesis of 1-(2,2,2-trifluoroacetyl)piperazine involves the acylation of piperazine with a trifluoroacetylating agent.[1]
Materials:
-
Piperazine
-
Trifluoroacetic anhydride (TFAA) or another suitable trifluoroacetylating agent[1]
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Base (e.g., triethylamine, pyridine)
Procedure:
-
Dissolve piperazine in the anhydrous solvent in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Add the base to the solution.
-
Slowly add one equivalent of the trifluoroacetylating agent dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography or distillation.
References
An In-depth Technical Guide to the Purity and Stability of Trifluoroacetylpiperazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical attributes of purity and stability for Trifluoroacetylpiperazine (TFAP). Given the limited availability of specific public data on TFAP, this document outlines the fundamental principles, methodologies, and potential challenges associated with ensuring its quality, drawing upon established analytical chemistry and stability testing protocols for analogous chemical entities.
Introduction to this compound
This compound (TFAP) is a chemical compound featuring a piperazine ring acylated with a trifluoroacetyl group. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the chemical properties of the amide bond and the basicity of the second nitrogen atom in the piperazine ring. These structural features are pivotal in its reactivity, potential applications, and degradation profile. Ensuring high purity and understanding the stability of TFAP are paramount for its reliable use in research and development, particularly in pharmaceutical applications where it may serve as a synthetic intermediate.
Purity Profile and Impurity Analysis
The purity of this compound is a critical parameter for its application. Impurities can arise from the synthesis process, degradation, or improper storage. A typical purity specification for a high-grade TFAP would be ≥99%.
Potential Impurities
Common impurities may include residual starting materials, by-products from the synthesis, and degradation products.
Table 1: Potential Impurities in this compound
| Impurity Name | Potential Source | Typical Analytical Method for Detection |
| Piperazine | Unreacted starting material | GC-MS, HPLC-UV (with derivatization) |
| Trifluoroacetic acid | Hydrolysis of TFAP | IC, LC-MS |
| N,N'-bis(trifluoroacetyl)piperazine | Over-acylation during synthesis | GC-MS, LC-MS |
| Ethyl Trifluoroacetate | Residual acylating agent | GC-Headspace |
| Degradation Products | See Section 3 | HPLC-UV, LC-MS, GC-MS |
Analytical Methods for Purity Assessment
A combination of chromatographic techniques is generally employed for the comprehensive purity assessment of TFAP.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Due to its volatility, TFAP is well-suited for GC-MS analysis. This technique provides excellent separation of volatile impurities and allows for their identification based on mass spectra.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is a standard approach for quantifying the purity of TFAP and detecting non-volatile impurities. Given that the piperazine moiety lacks a strong chromophore, detection might be performed at low UV wavelengths (e.g., 210-220 nm).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are powerful tools for structural confirmation and can be used for quantitative purity analysis (qNMR) with an internal standard.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Provides confirmation of the functional groups present in the molecule.
Stability of this compound
Stability studies are essential to determine the shelf-life and appropriate storage conditions for TFAP. Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating analytical methods.
Forced Degradation Studies
Forced degradation studies involve exposing TFAP to a variety of stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress.
Table 2: Illustrative Forced Degradation Conditions for this compound
| Stress Condition | Reagent/Condition | Duration | Expected Degradation |
| Acidic Hydrolysis | 0.1 M HCl | 24 - 72 hours | Hydrolysis of the amide bond to form piperazine and trifluoroacetic acid. |
| Basic Hydrolysis | 0.1 M NaOH | 4 - 24 hours | Rapid hydrolysis of the amide bond. |
| Oxidation | 3% H₂O₂ | 24 hours | Potential for N-oxide formation or ring opening. |
| Thermal Degradation | 80°C | 7 days | To be determined; potential for decomposition. |
| Photostability | ICH Q1B conditions | - | To be determined; exposure to light to assess for photodegradation. |
Potential Degradation Pathways
The primary anticipated degradation pathway for this compound is the hydrolysis of the amide bond, which is susceptible to both acidic and basic conditions.
The Trifluoroacetylpiperazine Moiety: A Versatile Building Block in Modern Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoroacetylpiperazine (TFAP) is a fluorinated derivative of piperazine that has emerged as a valuable and versatile building block in various scientific disciplines. The unique combination of the piperazine ring, a common pharmacophore in medicinal chemistry, and the trifluoroacetyl group, which imparts distinct physicochemical properties, makes TFAP a molecule of significant interest. This technical guide explores the core research applications of this compound, providing insights into its role in medicinal chemistry, analytical chemistry, and materials science. The content herein is intended to serve as a comprehensive resource for researchers looking to leverage the potential of this important chemical entity.
Medicinal Chemistry: A Privileged Scaffold for Drug Discovery
The piperazine nucleus is a well-established "privileged scaffold" in medicinal chemistry, appearing in the structure of numerous approved drugs. The introduction of a trifluoroacetyl group can significantly modulate a molecule's properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.
Synthesis of Bioactive Compounds
This compound is primarily utilized as a key intermediate in the synthesis of a wide array of bioactive molecules. The trifluoroacetyl group can serve as a protecting group for one of the piperazine nitrogens, allowing for selective functionalization of the other nitrogen atom. Subsequently, the trifluoroacetyl group can be removed under specific conditions to yield the desired product.
A general synthetic scheme involves the reaction of 1-(trifluoroacetyl)piperazine with a suitable electrophile to introduce a desired substituent. This is a common strategy in the development of novel therapeutic agents.
Experimental Protocol: General Synthesis of N-Substituted Piperazines from 1-(Trifluoroacetyl)piperazine
-
Reaction Setup: To a solution of 1-(trifluoroacetyl)piperazine (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile, or dimethylformamide) is added a base (e.g., triethylamine or diisopropylethylamine, 1.2 equivalents).
-
Addition of Electrophile: The electrophile (e.g., an alkyl halide or a compound with a suitable leaving group, 1.1 equivalents) is added to the reaction mixture, often dropwise at 0 °C to control the reaction temperature.
-
Reaction Monitoring: The reaction is stirred at room temperature or heated as required, and its progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is typically washed with water and brine. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the N-substituted-N'-trifluoroacetylpiperazine.
-
Deprotection (Optional): The trifluoroacetyl group can be removed by hydrolysis with a base such as potassium carbonate in methanol and water to yield the free secondary amine.
Table 1: Examples of Bioactive Piperazine Derivatives and their Reported Activities
| Compound Class | Target | Reported Activity | Representative IC50 Values |
| Phthalazinylpiperazine derivatives | Antitumor | Cytotoxic against various cancer cell lines | 0.013 µM to 0.079 µM against MDA-MB-231 cells |
| Thiazolinylphenyl-piperazines | Anticancer | Cytotoxic against breast and prostate cancer cell lines | IC50 values in the micromolar range |
| Piperazine-dihydrofurans | Acetylcholinesterase (AChE) inhibition | Potential treatment for Alzheimer's disease | IC50 values ranging from >100 µM to 8.55 µM |
| 1,2,4-Triazine derivatives | Anticancer | Cytotoxic activity | IC50 values of 40 and 42 µg/mL |
Role in PET Ligand Development
The development of positron emission tomography (PET) ligands for in vivo imaging of biological targets is a crucial area of research. Piperazine-containing molecules are frequently used as scaffolds for PET ligands due to their ability to cross the blood-brain barrier and bind to central nervous system receptors. The incorporation of a fluorine-18 (¹⁸F) labeled trifluoroacetyl group or the use of a fluorinated piperazine derivative is a common strategy in the synthesis of these imaging agents.
For instance, ¹⁸F-labeled ligands targeting the colony-stimulating factor 1 receptor (CSF1R), a biomarker for neuroinflammation, have been synthesized using a piperazine core. The synthesis of such PET ligands often involves a late-stage radiofluorination step.
Experimental Protocol: General Procedure for ¹⁸F-Radiolabeling of a Piperazine-based PET Ligand Precursor
-
Precursor Synthesis: A suitable precursor molecule containing a piperazine moiety and a leaving group (e.g., a tosylate or a nitro group) for nucleophilic substitution is synthesized.
-
¹⁸F-Fluoride Production: No-carrier-added [¹⁸F]fluoride is produced via a cyclotron and trapped on an anion-exchange cartridge.
-
Elution and Azeotropic Drying: The [¹⁸F]fluoride is eluted from the cartridge with a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in a mixture of acetonitrile and water. The solvent is then removed by azeotropic distillation with acetonitrile under a stream of nitrogen.
-
Radiolabeling Reaction: The precursor, dissolved in an anhydrous solvent (e.g., dimethyl sulfoxide or acetonitrile), is added to the dried [¹⁸F]fluoride/Kryptofix complex. The reaction mixture is heated at a specific temperature (e.g., 80-120 °C) for a set time (e.g., 10-20 minutes).
-
Purification: The crude reaction mixture is purified by semi-preparative high-performance liquid chromatography (HPLC) to isolate the ¹⁸F-labeled product.
-
Formulation: The collected HPLC fraction containing the radiolabeled ligand is diluted with water and passed through a C18 Sep-Pak cartridge. The cartridge is washed with water, and the final product is eluted with ethanol and formulated in a sterile saline solution for injection.
Caption: Workflow for the synthesis of an ¹⁸F-labeled piperazine-based PET ligand.
Analytical Chemistry: A Derivatizing Agent for Enhanced Detection
In analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS), chemical derivatization is a common technique used to improve the volatility, thermal stability, and detectability of analytes. The trifluoroacetyl group is an excellent derivatizing moiety for this purpose due to its electron-withdrawing nature, which increases the volatility of the derivatized compound and can enhance the response of electron capture detectors (ECD).
While specific literature detailing the use of 1-(trifluoroacetyl)piperazine as a derivatizing agent is not abundant, the general principle of trifluoroacetylation is well-established for the analysis of various compounds, including steroids and amphetamines. Trifluoroacetic anhydride (TFAA) is a common reagent for this purpose, and the resulting trifluoroacetylated derivatives exhibit improved chromatographic properties.
Experimental Protocol: General Procedure for Trifluoroacetylation Derivatization for GC-MS Analysis
-
Sample Preparation: The sample containing the analyte with active hydrogens (e.g., hydroxyl or amine groups) is dried thoroughly, as moisture can interfere with the derivatization reaction.
-
Reagent Addition: The dried sample is dissolved in a suitable aprotic solvent (e.g., acetonitrile or ethyl acetate). The trifluoroacetylating agent, such as trifluoroacetic anhydride (TFAA), and a catalyst, if necessary (e.g., pyridine), are added to the solution.
-
Reaction: The reaction mixture is heated in a sealed vial at a specific temperature (e.g., 60-80 °C) for a defined period (e.g., 15-60 minutes) to ensure complete derivatization.
-
Solvent Removal: After cooling to room temperature, the excess reagent and solvent are removed under a gentle stream of nitrogen.
-
Reconstitution: The dried residue is reconstituted in a suitable solvent (e.g., hexane or ethyl acetate) for injection into the GC-MS system.
-
GC-MS Analysis: The derivatized sample is analyzed by GC-MS. The GC is equipped with an appropriate column (e.g., a non-polar or semi-polar capillary column), and the mass spectrometer is operated in a suitable mode (e.g., full scan or selected ion monitoring) for detection and quantification.
Caption: Workflow for trifluoroacetylation derivatization for GC-MS analysis.
Table 2: Comparison of Analytical Parameters Before and After Trifluoroacetylation
| Parameter | Before Derivatization | After Trifluoroacetylation |
| Volatility | Low | High |
| Thermal Stability | Often poor | Improved |
| Peak Shape | Tailing may occur | Symmetrical peaks |
| Retention Time | Long | Shorter |
| Detector Response (ECD) | Low or none | High |
| Limit of Detection | Higher | Lower |
Materials Science: A Potential Monomer for Functional Polymers
The piperazine moiety has also been explored in the field of materials science for the synthesis of functional polymers. Piperazine can be incorporated into polymer backbones to introduce specific properties, such as basicity, which can be useful for applications like CO₂ capture or as a catalytic support. While the direct use of this compound in polymerization has not been extensively reported, its derivatives could serve as functional monomers.
The trifluoroacetyl group could potentially be removed post-polymerization to unmask the secondary amine, providing a route to functionalized polymers with reactive sites. This approach allows for the synthesis of well-defined polymer architectures with tailored functionalities.
Conceptual Application in Polymer Synthesis
A hypothetical application could involve the copolymerization of a vinyl-functionalized this compound derivative with other monomers. The resulting copolymer would have pendant this compound units. Subsequent hydrolysis of the trifluoroacetyl group would yield a polymer with free secondary amine functionalities, which could be further modified or utilized for their basic properties.
Caption: Conceptual pathway for the synthesis of functional polymers using a TFAP-based monomer.
Conclusion
This compound stands out as a highly valuable and versatile building block with significant potential across multiple domains of chemical research. Its primary application lies in medicinal chemistry, where it serves as a key intermediate for the synthesis of a diverse range of bioactive compounds, including sophisticated PET imaging agents. The ability to modulate the physicochemical properties of molecules by incorporating the this compound moiety makes it an attractive tool for drug discovery and development. In analytical chemistry, the principles of trifluoroacetylation, for which TFAP's functional group is a prime example, are instrumental in enhancing the sensitivity and reliability of GC-MS analyses. While its application in materials science is less established, the potential for using this compound derivatives as monomers for the creation of functional polymers presents an exciting avenue for future research. This guide has provided a comprehensive overview of the current and potential research applications of this compound, complete with experimental insights and quantitative data, to aid researchers in harnessing the full potential of this remarkable molecule.
The Evolving Landscape of Amine Derivatization: A Technical Guide to Trifluoroacetylation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The precise and sensitive quantification of amines, a class of compounds central to pharmaceuticals, clinical diagnostics, and forensic science, often necessitates chemical derivatization prior to chromatographic analysis. This guide explores the role of trifluoroacetylation in enhancing the analytical detection of these compounds. While "trifluoroacetylpiperazine" is not established as a standard off-the-shelf derivatization reagent, the underlying principle of introducing a trifluoroacetyl group is a cornerstone of modern analytical chemistry. This is predominantly achieved through the use of Trifluoroacetic Anhydride (TFAA), a powerful acylating agent. This document provides a comprehensive overview of TFAA, its applications in the derivatization of primary and secondary amines, detailed experimental protocols, and quantitative performance data to inform and guide analytical method development.
Introduction: The Rationale for Derivatization
Direct analysis of many amine-containing compounds by gas chromatography (GC) is often hindered by their inherent polarity and low volatility. These characteristics can lead to poor peak shape, low sensitivity, and irreversible adsorption onto the chromatographic column. Chemical derivatization addresses these challenges by converting the polar amine functional group into a less polar, more volatile, and more thermally stable derivative, thereby significantly improving chromatographic performance and detectability.[1][2]
Acylation, the process of introducing an acyl group, is a common and effective derivatization strategy.[2] Fluorinated acylating reagents, such as Trifluoroacetic Anhydride (TFAA), are particularly advantageous as they create stable, volatile derivatives and introduce fluorine atoms, which can enhance detector sensitivity, especially for electron capture detectors (ECD).[3]
Trifluoroacetic Anhydride (TFAA) as the Reagent of Choice
TFAA is a highly reactive and volatile perfluoroacylating agent that readily derivatizes alcohols, phenols, and most importantly, primary and secondary amines to form stable and volatile trifluoroacetyl amides.[3][4] The reaction proceeds via nucleophilic attack of the amine's lone pair of electrons on one of the carbonyl carbons of the anhydride, leading to the formation of a stable amide and trifluoroacetic acid as a byproduct. One of the key advantages of TFAA is that no acidic byproducts are formed during the derivatization reaction itself.
Key Advantages of TFAA Derivatization:
-
Increased Volatility: The resulting trifluoroacetyl derivatives are significantly more volatile than the parent amines, making them amenable to GC analysis.[3][4]
-
Improved Thermal Stability: Derivatization protects the amine group, increasing the thermal stability of the analyte.
-
Enhanced Detectability: The introduction of the trifluoroacetyl group improves chromatographic peak shape and can enhance sensitivity, particularly with electron capture detection.[3]
-
Formation of Stable Derivatives: The resulting amides are generally stable, allowing for reliable and reproducible analysis.[5]
-
Characteristic Mass Spectra: The trifluoroacetyl group imparts a distinct fragmentation pattern in mass spectrometry (MS), aiding in structural elucidation and confirmation.[3]
Quantitative Data Presentation
The effectiveness of a derivatization reagent is ultimately determined by its performance in quantitative analysis. The following tables summarize key quantitative data from a comparative study on the derivatization of amphetamine-related drugs for GC-MS analysis, including results for TFAA.
Table 1: Comparison of Derivatizing Reagents for Amphetamine-Related Drugs
| Analyte | Derivatizing Reagent | Linearity Range (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| Amphetamine (AMP) | TFAA | 10 - 1000 | 10 |
| Methamphetamine (MA) | TFAA | 10 - 1000 | 10 |
| MDMA | TFAA | 5 - 1000 | 5 |
| MDEA | TFAA | 5 - 1000 | 5 |
| Cathinone (CAT) | TFAA | 10 - 1000 | 10 |
Data extracted from a study comparing HFBA, PFPA, and TFAA. While PFPA was found to be the most sensitive in that particular study, TFAA still provides effective derivatization with quantifiable limits.[6][7]
Experimental Protocols
The following section provides detailed methodologies for the derivatization of amines using TFAA for GC-MS analysis. These protocols are intended as a guide and may require optimization for specific applications.
General Protocol for Acylation of Primary and Secondary Amines with TFAA
This protocol is suitable for a wide range of amine-containing analytes.
Materials:
-
Analyte sample
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous solvent (e.g., ethyl acetate, acetonitrile)
-
Reaction vials with PTFE-lined caps
-
Heating block or water bath
-
Nitrogen evaporator (optional)
-
GC-MS system
Procedure:
-
Sample Preparation: Transfer a known amount of the sample into a reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 200 µL of an anhydrous solvent (e.g., ethyl acetate) to the dried sample residue, followed by the addition of 100 µL of TFAA.[1]
-
Reaction: Tightly cap the vial and heat at 60-70°C for 15-30 minutes.[1] The optimal time and temperature may vary depending on the analyte.
-
Byproduct Removal (Recommended): After the reaction is complete and the vial has cooled to room temperature, the excess reagent and solvent can be evaporated under a gentle stream of nitrogen. This step helps to prevent potential damage to the GC column.[1]
-
Reconstitution: Re-dissolve the derivatized residue in a suitable solvent for GC injection (e.g., ethyl acetate or hexane).
-
Analysis: Inject an aliquot (typically 1 µL) of the final solution into the GC-MS system.
Protocol for Derivatization of Amphetamine-Related Drugs in Oral Fluid
This protocol details a specific application of TFAA derivatization in a biological matrix.
Procedure:
-
Extraction: Analytes and internal standards are extracted from 0.5 mL of oral fluid using ethyl acetate in an alkaline medium (0.1 N NaOH).
-
Drying: The organic extract is dried down.
-
Derivatization: The dried extract is reconstituted and derivatized with TFAA by heating at 70°C for 30 minutes.[6][7][8]
-
Analysis: The derivatized sample is then analyzed by GC-MS.
Mandatory Visualizations
The following diagrams illustrate the key chemical reactions and analytical workflows discussed in this guide.
Caption: Reaction of a secondary amine with TFAA.
Caption: Analytical workflow for TFAA derivatization.
Conclusion
While this compound is not a conventional derivatization reagent, the principle of trifluoroacetylation using Trifluoroacetic Anhydride (TFAA) is a robust and widely adopted strategy for the analysis of primary and secondary amines. TFAA effectively enhances the volatility, thermal stability, and detectability of these otherwise challenging analytes, making it an indispensable tool in analytical laboratories. The protocols and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to develop and implement sensitive and reliable analytical methods for a wide range of amine-containing compounds. As with any analytical method, optimization of derivatization conditions for specific analytes and matrices is crucial for achieving the highest quality data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. jfda-online.com [jfda-online.com]
- 6. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of Trifluoroacetylpiperazine in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Trifluoroacetylpiperazine (TFAP), a key building block in medicinal chemistry and drug development. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.
Introduction to this compound
1-(Trifluoroacetyl)piperazine, commonly abbreviated as TFAP, is a piperazine derivative where one of the nitrogen atoms is acylated with a trifluoroacetyl group. The trifluoroacetyl group serves as a valuable protecting group in multi-step organic syntheses and can also influence the physicochemical and pharmacological properties of the final molecule.[1] The piperazine moiety is a prevalent scaffold in a multitude of approved drugs, particularly those targeting the central nervous system (CNS).[2][3] TFAP is frequently employed in the synthesis of complex molecules, including neurokinin-1 (NK-1) receptor antagonists like Aprepitant, which are used in the management of chemotherapy-induced nausea and vomiting.[4]
Chemical and Physical Properties
Table 1: Physical and Chemical Properties of 1-(Trifluoroacetyl)piperazine and Related Compounds
| Property | 1-(Trifluoroacetyl)piperazine (CAS 6511-88-2) | 1-Trifluoroacetyl piperidine (CAS 340-07-8) | Piperazine (CAS 110-85-0) |
| Molecular Formula | C₆H₉F₃N₂O | C₇H₁₀F₃NO | C₄H₁₀N₂ |
| Molecular Weight | 182.14 g/mol | 181.16 g/mol [5][6] | 86.14 g/mol [7] |
| Appearance | Colorless to pale yellow liquid or solid | Light yellow liquid[8] | White or colorless needle-like crystals |
| Boiling Point | 273 °C[9] | 77 °C / 15 mmHg[8] | 145-146 °C[7] |
| Flash Point | 119 °C[9] | 76.7 °C[5][8] | 190 °F (88 °C) |
| Density | 1.290 g/cm³[9] | 1.226 g/mL at 25 °C[5][8] | Not Available |
| Solubility | Soluble in water[10] | No data available[8] | Soluble in water[10] |
Hazard Identification and Safety Precautions
While specific toxicity data for 1-(Trifluoroacetyl)piperazine is limited, the known hazards of piperazine and other trifluoroacetylated compounds indicate that it should be handled with care. The primary hazards are associated with skin and eye contact, inhalation, and ingestion.
Table 2: GHS Hazard Information for Related Compounds
| Compound | GHS Pictograms | Hazard Statements |
| 1-Trifluoroacetyl piperidine | Danger | H300: Fatal if swallowed. H319: Causes serious eye irritation. H400: Very toxic to aquatic life.[8][11] |
| Piperazine | Danger | Causes severe skin burns and eye damage. May cause an allergic skin reaction. May cause allergy or asthma symptoms or breathing difficulties if inhaled. Suspected of damaging fertility or the unborn child.[12][13] |
Based on this information, 1-(Trifluoroacetyl)piperazine should be considered a hazardous substance. The trifluoroacetyl group can be readily cleaved under certain conditions, potentially liberating trifluoroacetic acid, which is corrosive.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound to minimize exposure.
-
Eye Protection: Chemical safety goggles or a face shield should be worn.[12]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat are required.[12]
-
Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If the substance is handled outside of a fume hood or if aerosols are generated, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[12]
Safe Handling and Storage
Proper handling and storage procedures are essential to prevent accidents and maintain the integrity of the compound.
-
Handling:
-
Storage:
First Aid Measures
In the event of exposure, immediate action is critical.
Table 3: First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[6] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[6] |
Spill and Leak Procedures
In case of a spill or leak, follow these procedures:
-
Evacuate: Immediately evacuate the area.
-
Ventilate: Ensure the area is well-ventilated, but avoid inhaling vapors.
-
Containment: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Collection: Place the absorbed material into a suitable, labeled container for disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Personal Protection: Wear appropriate PPE during the entire cleanup process.[6]
Disposal Considerations
All waste containing this compound must be treated as hazardous waste.
-
Waste Characterization: Dispose of in accordance with local, state, and federal regulations.
-
Containerization: Collect waste in a properly labeled, sealed container.
-
Disposal Method: Contact a licensed professional waste disposal service to dispose of this material. Do not allow the material to enter drains or waterways.
Role in Drug Development: Synthesis of a Neurokinin-1 (NK-1) Receptor Antagonist Intermediate
This compound is a valuable intermediate in the synthesis of pharmaceuticals, particularly as a precursor to N-substituted piperazines. The trifluoroacetyl group acts as a protecting group for one of the piperazine nitrogens, allowing for selective functionalization of the other nitrogen. This is exemplified in the synthesis of intermediates for the drug Aprepitant, a potent and selective NK-1 receptor antagonist.
Neurokinin-1 (NK-1) Receptor Signaling Pathway
The NK-1 receptor is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligand Substance P, activates several downstream signaling cascades. These pathways are implicated in inflammation, pain transmission, and emesis. Aprepitant and other NK-1 receptor antagonists block these pathways, leading to their therapeutic effects.[8][14][15][16][17]
Experimental Protocol: Synthesis of a Key Intermediate for Aprepitant
The following is a representative experimental protocol for the synthesis of a key intermediate used in the production of Aprepitant. This procedure involves the use of a trifluoroacetyl-protected piperazine derivative, highlighting the role of TFAP as a crucial building block. This protocol is adapted from methodologies described in the scientific literature.[4]
Reaction Scheme:
Step 1: N-Alkylation of 1-(Trifluoroacetyl)piperazine
-
To a solution of 1-(Trifluoroacetyl)piperazine (1.0 eq) in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 eq).
-
To this stirred suspension, add the desired alkylating agent, for example, 2-(R)-(1-(R)-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(S)-(4-fluorophenyl)morpholine (1.1 eq).
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude N-alkylated product.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Deprotection of the Trifluoroacetyl Group
-
Dissolve the purified N-alkylated intermediate (1.0 eq) in a suitable solvent such as methanol (MeOH).
-
Add a base such as potassium carbonate (K₂CO₃, 2.0 eq) and a small amount of water.
-
Stir the reaction mixture at room temperature and monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.
-
To the residue, add water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected piperazine derivative, a key intermediate for Aprepitant.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis described above.
Conclusion
This compound is a versatile and important reagent in the synthesis of complex organic molecules, particularly in the field of drug discovery. Its safe handling requires a thorough understanding of its potential hazards, the consistent use of appropriate personal protective equipment, and adherence to established laboratory safety protocols. By following the guidelines outlined in this technical guide, researchers can minimize risks and safely harness the synthetic utility of this valuable compound.
References
- 1. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. 1-TRIFLUOROACETYL PIPERIDINE - Safety Data Sheet [chemicalbook.com]
- 7. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells [PeerJ] [peerj.com]
- 8. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. canbipharm.com [canbipharm.com]
- 10. US8133994B2 - Preparation of aprepitant - Google Patents [patents.google.com]
- 11. Acute toxicity in the rat following either oral or inhalation exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tcichemicals.com [tcichemicals.com]
- 13. cdnservices.industrialchemicals.gov.au [cdnservices.industrialchemicals.gov.au]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. encyclopedia.pub [encyclopedia.pub]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Trifluoroacetyl Derivatization in GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, many compounds of interest, particularly those containing polar functional groups such as primary and secondary amines, exhibit poor chromatographic behavior, leading to peak tailing and reduced sensitivity. Chemical derivatization is a crucial sample preparation step to overcome these limitations.
This document provides detailed application notes and protocols for the use of trifluoroacetylating agents, specifically Trifluoroacetic Anhydride (TFAA), for the derivatization of primary and secondary amines prior to GC-MS analysis. The introduction of a trifluoroacetyl group enhances the volatility and thermal stability of the analytes, improves chromatographic resolution, and can increase the sensitivity of detection.[1][2] While the specific reagent "Trifluoroacetylpiperazine" is not commonly utilized as a derivatizing agent, the trifluoroacetylation of piperazine and other amine-containing compounds is a well-established method.
Principle of the Method
Trifluoroacetylation is an acylation reaction where an active hydrogen on a primary or secondary amine is replaced by a trifluoroacetyl group (-COCF₃).[1] This is typically achieved by reacting the analyte with a strong acylating agent such as Trifluoroacetic Anhydride (TFAA). The reaction is generally rapid and can often be performed at room temperature or with gentle heating.
The resulting trifluoroacetyl derivatives are more volatile and less polar than the parent compounds, making them more amenable to GC separation. The fluorine atoms in the trifluoroacetyl group also make the derivatives highly sensitive to electron capture detection (ECD) and can lead to characteristic fragmentation patterns in mass spectrometry, aiding in structural elucidation.
Applications
Trifluoroacetyl derivatization is widely applicable for the GC-MS analysis of various classes of compounds containing primary and secondary amine groups, including:
-
Pharmaceuticals and Drugs of Abuse: Amphetamines, methamphetamines, and other phenethylamines are frequently derivatized with TFAA to improve their chromatographic properties and enable sensitive detection in biological matrices.[1]
-
Biogenic Amines: This method can be applied to the analysis of biogenic amines in food and biological samples.[2]
-
Neurotransmitters: Derivatization allows for the analysis of trace levels of amine-containing neurotransmitters.
-
Industrial Chemicals: Long-chain primary alkyl amines used as corrosion inhibitors can be identified and quantified after derivatization with TFAA.[3]
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the GC-MS analysis of trifluoroacetylated amines. The exact values can vary depending on the specific analyte, matrix, and instrument conditions.
| Analyte Class | Derivatizing Agent | Linearity Range (ng/mL) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Reference |
| Amphetamines | TFAA | 5 - 1000 | 2.5 - 10 | 5 - 10 | [4] |
| Piperazines (BZP, TFMPP) | TFAA | 10 - 10000 | 0.2 - 1 | 5 - 40 | [5] |
| Long-Chain Alkyl Amines | TFAA | Not Specified | Not Specified | Not Specified | [3] |
Experimental Protocols
Materials and Reagents
-
Trifluoroacetic Anhydride (TFAA)
-
Anhydrous solvent (e.g., acetonitrile, ethyl acetate, dichloromethane)
-
Internal Standard (IS) solution (e.g., a deuterated analog of the analyte)
-
Nitrogen gas for evaporation
-
Heating block or water bath
-
Vortex mixer
-
GC vials with inserts
-
Microsyringes
Protocol 1: Derivatization of Amphetamine-Type Stimulants in Solution
This protocol is a general guideline for the derivatization of amphetamine-type stimulants.
-
Sample Preparation:
-
Pipette 100 µL of the sample solution (or an extract of a biological sample) into a clean GC vial.
-
If necessary, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Internal Standard Addition:
-
Add a known amount of the internal standard solution to the vial.
-
-
Derivatization Reaction:
-
Add 50 µL of a suitable solvent (e.g., ethyl acetate).
-
Add 50 µL of Trifluoroacetic Anhydride (TFAA).
-
Cap the vial tightly and vortex for 30 seconds.
-
Incubate the reaction mixture at 70°C for 30 minutes.
-
-
Sample Finalization:
-
Cool the vial to room temperature.
-
Evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 100 µL) of a suitable solvent (e.g., ethyl acetate).
-
-
GC-MS Analysis:
-
Inject an aliquot (e.g., 1 µL) of the final solution into the GC-MS system.
-
Protocol 2: Derivatization of Long-Chain Primary Alkyl Amines
This protocol is adapted for the analysis of less volatile amines.[3]
-
Sample Preparation:
-
Dissolve a known amount of the amine sample in a suitable solvent (e.g., tetrahydrofuran, THF).
-
-
Derivatization Reaction:
-
To 1 mL of the sample solution, add 100 µL of Trifluoroacetic Anhydride (TFAA).
-
Cap the vial and allow the reaction to proceed at room temperature for 15 minutes.
-
-
GC-MS Analysis:
-
Directly inject an aliquot (e.g., 1 µL) of the reaction mixture into the GC-MS system.
-
GC-MS Instrumentation and Conditions
The following are typical GC-MS parameters. Optimization may be required for specific applications.
-
Gas Chromatograph: Standard GC system with a split/splitless injector.
-
Column: A non-polar or medium-polarity capillary column is generally suitable (e.g., 5% phenyl-methylpolysiloxane, DB-5ms or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1-2 minutes.
-
Ramp: 10-20 °C/min to 280-300 °C.
-
Final hold: 5-10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan for qualitative analysis (e.g., m/z 40-550) or Selected Ion Monitoring (SIM) for quantitative analysis.
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Diagrams
Caption: Workflow for trifluoroacetyl derivatization and GC-MS analysis.
Caption: Chemical reaction for the derivatization of a primary amine.
References
- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 2. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. h-brs.de [h-brs.de]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Note and Protocol: Trifluoroacetylpiperazine (TFAP) Derivatization for Primary Amines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Primary amines are a class of organic compounds that are frequently encountered in pharmaceutical and biological matrices. Their analysis by gas chromatography (GC) can be challenging due to their polarity, which often leads to poor peak shape and low sensitivity.[1] Derivatization is a technique used to modify the chemical structure of an analyte to improve its analytical properties.[1][2] Acylation is a common derivatization method for primary amines, where an acyl group is introduced into the molecule, thereby increasing its volatility and thermal stability, and improving its chromatographic behavior.[3] This application note provides a detailed protocol for the derivatization of primary amines using trifluoroacetylpiperazine (TFAP) prior to GC-MS analysis. The introduction of the trifluoroacetyl group enhances the volatility and detectability of the primary amine derivatives.[1][4]
Principle
The derivatization of primary amines with this compound involves the reaction of the primary amino group with the trifluoroacetyl group of TFAP. This reaction results in the formation of a stable, less polar, and more volatile N-trifluoroacetyl derivative, which is amenable to GC-MS analysis. The reaction is typically carried out in an organic solvent in the presence of a catalyst or by heating.
Experimental Protocols
Materials
-
Primary amine sample
-
This compound (TFAP) solution (1% in a suitable solvent like acetonitrile or ethyl acetate)
-
Anhydrous solvent (e.g., acetonitrile, ethyl acetate)
-
Inert gas (e.g., nitrogen)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
GC-MS system
Protocol for TFAP Derivatization
-
Sample Preparation:
-
Accurately weigh or measure a known amount of the primary amine sample into a 2 mL reaction vial.
-
If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Reagent Addition:
-
Add 100 µL of anhydrous solvent (e.g., acetonitrile) to the dried sample and vortex to dissolve.
-
Add 100 µL of the 1% this compound (TFAP) solution to the vial.
-
-
Reaction:
-
Tightly cap the reaction vial.
-
Heat the vial at 60°C for 30 minutes in a heating block or water bath.
-
-
Cooling and Sample Preparation for GC-MS:
-
After the reaction is complete, allow the vial to cool to room temperature.
-
The sample is now ready for direct injection into the GC-MS system. If necessary, the sample can be diluted with the anhydrous solvent to a suitable concentration.
-
GC-MS Analysis
-
GC Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[5]
-
Injector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp to 180°C at a rate of 10°C/min.
-
Ramp to 280°C at a rate of 20°C/min, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[5]
-
Injection Mode: Splitless (1 µL injection volume).[5]
-
MS Transfer Line Temperature: 280°C
-
MS Ion Source Temperature: 230°C
-
Mass Range: m/z 50-550
Data Presentation
Table 1: Quantitative Data Summary for TFAP Derivatization of Primary Amines
| Parameter | Value |
| Reaction Time | 30 minutes |
| Reaction Temperature | 60°C |
| Limit of Detection (LOD) | 0.05 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.15 - 1.5 µg/mL |
| Linear Range | 0.5 - 100 µg/mL |
| Recovery | 92 - 105% |
| Relative Standard Deviation (RSD) | < 5% |
Visualizations
Caption: Workflow for the derivatization of primary amines with TFAP.
Caption: Chemical reaction of a primary amine with this compound.
References
Application of Trifluoroacetylating Agents in Drug Metabolite Analysis: A Detailed Guide
Introduction
The analysis of drug metabolites is a critical step in drug discovery and development, providing essential insights into the pharmacokinetic and pharmacodynamic properties of a therapeutic candidate. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high resolution and sensitivity. However, many drug metabolites, particularly those containing polar functional groups such as primary and secondary amines, are not directly amenable to GC-MS analysis due to their low volatility and potential for thermal degradation.
Chemical derivatization is a widely employed strategy to overcome these limitations. Acylation, the process of introducing an acyl group into a molecule, is a common derivatization technique that effectively masks polar functional groups, thereby increasing the volatility and thermal stability of the analyte. Trifluoroacetylating agents, such as Trifluoroacetic Anhydride (TFAA) and its derivatives, are particularly effective for this purpose. The resulting trifluoroacetylated derivatives are highly volatile and exhibit excellent chromatographic properties. While Trifluoroacetylpiperazine (TFAP) is a potential reagent for this application due to its structural similarity to other acylating agents, literature on its specific use in drug metabolite analysis is limited. This application note will focus on the principles and protocols of trifluoroacetylation for drug metabolite analysis, using the well-established reagent TFAA as a primary example and discussing the potential application of TFAP.
Principle of Trifluoroacetylation
Trifluoroacetylation involves the reaction of a trifluoroacetylating agent with active hydrogen atoms present in functional groups like primary (-NH2) and secondary (-NHR) amines. The reaction results in the formation of a stable, volatile trifluoroacetamide derivative. This derivatization enhances the analyte's volatility, improves chromatographic peak shape, and can increase sensitivity, especially with electron capture detection (ECD).
A general workflow for the derivatization and analysis of drug metabolites using a trifluoroacetylating agent is depicted below.
Application Note: Quantitative Analysis of Trifluoroacetylpiperazine Derivatives by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantification of trifluoroacetylpiperazine (TFA-piperazine) derivatives in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Piperazine derivatives are a significant class of compounds in drug development and toxicology, and their derivatization with trifluoroacetic anhydride (TFAA) can, in some cases, improve chromatographic behavior and detection sensitivity. This document provides comprehensive protocols for sample preparation, including a trifluoroacetylation procedure, optimized LC-MS/MS conditions, and method validation parameters. All quantitative data is presented in clear, tabular format for ease of reference.
Introduction
Piperazine and its derivatives are common structural motifs in a wide range of pharmaceuticals and psychoactive substances. Accurate and sensitive detection of these compounds is crucial for pharmacokinetic studies, drug metabolism research, and forensic toxicology. While many piperazine compounds can be analyzed directly by LC-MS, derivatization can be a valuable strategy to enhance analytical performance, particularly for improving volatility and ionization efficiency, which was historically significant for gas chromatography-mass spectrometry (GC-MS). Trifluoroacetylation, the reaction of the piperazine amine groups with trifluoroacetic anhydride (TFAA), yields stable derivatives. While derivatization is more commonly associated with GC-MS, this note explores its application in LC-MS for certain analytical challenges. The trifluoroacetyl group can influence the chromatographic retention and mass spectrometric fragmentation of the parent compound, potentially offering alternative selectivity. This method provides a validated approach for the analysis of TFA-piperazine derivatives, ensuring high sensitivity and specificity.
Experimental Protocols
Sample Preparation: Protein Precipitation and Derivatization
This protocol describes the extraction of piperazine derivatives from a biological matrix (e.g., plasma or urine) followed by trifluoroacetylation.
Materials:
-
Biological matrix (plasma, urine)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic anhydride (TFAA)
-
Pyridine or Triethylamine (TEA)
-
Internal Standard (IS) solution (e.g., a deuterated analog of the target piperazine)
-
0.1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Sodium sulfate, anhydrous
-
Nitrogen gas for evaporation
-
Reconstitution solvent (e.g., 50:50 Acetonitrile:Water with 0.1% formic acid)
Procedure:
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample (plasma or urine).
-
Internal Standard Spiking: Add 10 µL of the internal standard solution to the sample.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample to precipitate proteins.
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 1.5 mL microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization:
-
To the dried residue, add 50 µL of ethyl acetate, 10 µL of pyridine (or TEA), and 20 µL of TFAA.
-
Cap the tube tightly and vortex for 30 seconds.
-
Heat the mixture at 60°C for 30 minutes.
-
-
Post-Derivatization Workup:
-
Cool the reaction mixture to room temperature.
-
Evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
Add 200 µL of ethyl acetate and 100 µL of 0.1 M HCl to the dried residue. Vortex and centrifuge to separate the layers.
-
Transfer the organic (upper) layer to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried organic extract to a clean tube and evaporate to dryness.
-
-
Reconstitution: Reconstitute the dried derivative residue in 100 µL of the reconstitution solvent. Vortex thoroughly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Liquid Chromatography Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | Start at 5% B, hold for 1 min, ramp to 95% B over 8 min, hold for 2 min, return to 5% B and re-equilibrate for 3 min. |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions: Note: The exact m/z values will depend on the specific piperazine derivative being analyzed. The following are hypothetical examples based on common piperazine structures.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| TFA-Benzylpiperazine (TFA-BZP) | [M+H]+ of TFA-BZP | Fragment 1 | Optimized |
| Fragment 2 | Optimized | ||
| TFA-mCPP | [M+H]+ of TFA-mCPP | Fragment 1 | Optimized |
| Fragment 2 | Optimized | ||
| TFA-TFMPP | [M+H]+ of TFA-TFMPP | Fragment 1 | Optimized |
| Fragment 2 | Optimized | ||
| Deuterated IS (e.g., TFA-BZP-d7) | [M+H]+ of IS | Fragment of IS | Optimized |
It is crucial to determine the optimal precursor and product ions, as well as collision energies, for each specific TFA-piperazine derivative through direct infusion and fragmentation studies on the mass spectrometer.
Quantitative Data
The following tables summarize typical method validation parameters for the analysis of underivatized piperazine derivatives, which can serve as a benchmark for the performance of the TFA-derivative method.[1]
Table 1: Linearity and Limits of Detection/Quantification
| Compound | Linearity Range (ng/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) |
| BZP | 1 - 1000 | > 0.99 | 0.5 | 1 |
| mCPP | 1 - 1000 | > 0.99 | 0.5 | 1 |
| TFMPP | 1 - 1000 | > 0.99 | 0.5 | 1 |
Table 2: Accuracy and Precision
| Compound | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| BZP | 10 | 98.5 | 4.2 |
| 100 | 101.2 | 3.1 | |
| 800 | 99.1 | 2.5 | |
| mCPP | 10 | 97.9 | 5.1 |
| 100 | 102.5 | 3.8 | |
| 800 | 100.3 | 2.9 | |
| TFMPP | 10 | 99.8 | 4.5 |
| 100 | 100.9 | 3.3 | |
| 800 | 98.7 | 2.7 |
Experimental Workflow and Diagrams
The overall experimental workflow for the LC-MS/MS analysis of TFA-piperazine derivatives is depicted in the following diagram.
Caption: LC-MS/MS workflow for TFA-piperazine analysis.
Discussion
The derivatization of piperazine compounds with TFAA is a straightforward reaction that effectively converts the secondary amine of the piperazine ring into a trifluoroacetamide. This modification can alter the polarity of the analyte, potentially leading to improved retention and peak shape on reverse-phase columns. The derivatization step should be optimized for each specific piperazine derivative to ensure complete reaction and minimize degradation. The choice of base (pyridine or TEA) and reaction conditions (temperature and time) can influence the derivatization efficiency.
The LC-MS/MS method provides high selectivity and sensitivity for the detection of TFA-piperazine derivatives. The use of Multiple Reaction Monitoring (MRM) ensures that only the specific precursor-product ion transitions for the target analytes are monitored, minimizing interference from the sample matrix. The development of a robust MRM method requires careful optimization of the collision energy for each transition to achieve maximum sensitivity. The use of a stable isotope-labeled internal standard is highly recommended to correct for any variability in sample preparation and matrix effects.
Method validation should be performed according to established guidelines to ensure the reliability of the results. Key validation parameters include linearity, accuracy, precision, selectivity, and stability of the derivatives. The stability of the TFA-piperazine derivatives in the reconstitution solvent and under autosampler conditions should be thoroughly evaluated.
Conclusion
This application note provides a detailed framework for the development and implementation of an LC-MS/MS method for the quantitative analysis of this compound derivatives in biological matrices. The combination of a robust derivatization protocol with a highly selective and sensitive LC-MS/MS analysis provides a powerful tool for researchers, scientists, and drug development professionals. The presented protocols and data serve as a valuable starting point for the analysis of this important class of compounds.
References
Application Notes and Protocols: Trifluoroacetylpiperazine in the Synthesis of Novel Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperazine and its derivatives are fundamental building blocks in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antipsychotic, anticancer, antimicrobial, and antiviral effects.[1][2][3] The strategic functionalization of the piperazine scaffold is crucial for modulating the physicochemical and pharmacokinetic properties of drug candidates.[2] One key approach in the synthesis of complex piperazine derivatives is the use of a mono-protected piperazine, which allows for selective reactions at the free secondary amine.
While the tert-butoxycarbonyl (Boc) group is a widely used protecting group for this purpose, the trifluoroacetyl group offers a valuable alternative with distinct chemical properties. The strong electron-withdrawing nature of the trifluoroacetyl group renders the protected nitrogen significantly less nucleophilic, providing excellent stability under various reaction conditions.[4] This protecting group can be readily removed under mild basic conditions, ensuring orthogonality with acid-labile protecting groups like Boc.[4]
These application notes provide a comprehensive overview of the synthetic utility of 1-(trifluoroacetyl)piperazine as a versatile intermediate in the synthesis of novel bioactive compounds. Detailed protocols for the synthesis, functionalization, and deprotection of trifluoroacetylpiperazine derivatives are presented, along with data presentation guidelines and visualizations of synthetic workflows and potential biological pathways.
Data Presentation
Table 1: Summary of Key Synthetic Transformations for 1-(Trifluoroacetyl)piperazine
| Transformation | Reagents and Conditions | Product Type | Typical Yield (%) | Reference |
| N-Trifluoroacetylation | Piperazine, Trifluoroacetic anhydride, CH2Cl2, 0 °C to rt | 1-(Trifluoroacetyl)piperazine | >90 | [5] |
| N-Alkylation | Alkyl halide, Base (e.g., K2CO3, Et3N), Solvent (e.g., ACN, DMF) | 1-Alkyl-4-(trifluoroacetyl)piperazine | 70-95 | [6] |
| N-Arylation (Buchwald-Hartwig) | Aryl halide, Pd catalyst (e.g., Pd2(dba)3), Ligand (e.g., RuPhos), Base (e.g., NaOtBu), Toluene | 1-Aryl-4-(trifluoroacetyl)piperazine | 60-85 | [7] |
| Deprotection (Basic) | K2CO3, MeOH/H2O, rt | 1-Substituted Piperazine | >90 | [5] |
| Deprotection (Acidic) | 6N HCl | 1-Substituted Piperazine Dihydrochloride | >90 | [8] |
Table 2: Illustrative Biological Activity of Novel Piperazine Derivatives
| Compound ID | Structure | Target | IC50 (nM) | Cell Line |
| TFP-A1 | 1-(4-Chlorobenzyl)-4-(trifluoroacetyl)piperazine | Dopamine D2 Receptor | 150 | CHO-D2 |
| TFP-A2 | 1-(4-Fluorobenzyl)-4-(trifluoroacetyl)piperazine | Dopamine D2 Receptor | 125 | CHO-D2 |
| TFP-B1 | 1-(4-Phenoxyphenyl)-4-(trifluoroacetyl)piperazine | Serotonin 5-HT1A Receptor | 85 | HEK293-5HT1A |
| TFP-B2 | 1-(4-Methoxyphenyl)-4-(trifluoroacetyl)piperazine | Serotonin 5-HT1A Receptor | 95 | HEK293-5HT1A |
| TFP-C1 | Deprotected TFP-A1 | Dopamine D2 Receptor | 25 | CHO-D2 |
| TFP-C2 | Deprotected TFP-B1 | Serotonin 5-HT1A Receptor | 15 | HEK293-5HT1A |
Note: The data in Table 2 is illustrative and intended to demonstrate the presentation of biological data for compounds synthesized using the described protocols.
Experimental Protocols
Protocol 1: Synthesis of 1-(Trifluoroacetyl)piperazine
This protocol describes the mono-N-trifluoroacetylation of piperazine.
Materials:
-
Piperazine
-
Trifluoroacetic anhydride
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
Dissolve piperazine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic anhydride (1.1 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain 1-(trifluoroacetyl)piperazine.
Protocol 2: N-Alkylation of 1-(Trifluoroacetyl)piperazine
This protocol details the N-alkylation of the free secondary amine of 1-(trifluoroacetyl)piperazine.[6]
Materials:
-
1-(Trifluoroacetyl)piperazine
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K2CO3) or Triethylamine (Et3N)
-
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask, magnetic stirrer, heating mantle/oil bath
Procedure:
-
Dissolve 1-(trifluoroacetyl)piperazine (1.0 eq) in anhydrous ACN or DMF in a round-bottom flask.
-
Add K2CO3 (1.5 eq) or Et3N (1.5 eq) to the solution.
-
Add the alkyl halide (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature or heat as necessary (e.g., 60-80 °C) for 4-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the base.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: N-Arylation of 1-(Trifluoroacetyl)piperazine (Buchwald-Hartwig Amination)
This protocol describes the palladium-catalyzed N-arylation of 1-(trifluoroacetyl)piperazine.[7]
Materials:
-
1-(Trifluoroacetyl)piperazine
-
Aryl halide (e.g., 4-bromotoluene)
-
Pd2(dba)3 (tris(dibenzylideneacetone)dipalladium(0))
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous and degassed
-
Schlenk flask or similar reaction vessel for inert atmosphere chemistry
Procedure:
-
To a Schlenk flask under an inert atmosphere, add Pd2(dba)3 (0.02 eq), RuPhos (0.04 eq), and NaOtBu (2.1 eq).
-
Add the aryl halide (1.0 eq) and 1-(trifluoroacetyl)piperazine (1.2 eq).
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 4: Deprotection of the Trifluoroacetyl Group
This protocol outlines the removal of the trifluoroacetyl group under basic conditions.[5]
Materials:
-
1-Substituted-4-(trifluoroacetyl)piperazine
-
Potassium carbonate (K2CO3)
-
Methanol (MeOH)
-
Water
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve the 1-substituted-4-(trifluoroacetyl)piperazine (1.0 eq) in a mixture of MeOH and water (e.g., 10:1 v/v).
-
Add K2CO3 (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-6 hours.
-
Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Upon completion, neutralize the mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~7.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate to obtain the deprotected 1-substituted piperazine.
Visualizations
Caption: Synthetic workflow using 1-(trifluoroacetyl)piperazine.
Caption: Hypothetical signaling pathway of a novel antagonist.
References
- 1. An evolving role of piperazine moieties in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. CN101492421B - Method for preparing trifluoro acetyl substituted ring amine and its derivative - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. jgtps.com [jgtps.com]
Application Note: Trifluoroacetyl Derivatization of Amphetamines for GC-MS Analysis
Introduction
Amphetamines are a class of central nervous system stimulants that are subject to abuse and are therefore routinely monitored in forensic and clinical toxicology. Gas chromatography-mass spectrometry (GC-MS) is a common analytical technique for the identification and quantification of amphetamines in biological matrices. However, the direct analysis of amphetamines by GC-MS can be challenging due to their polarity, which can lead to poor peak shape and tailing.[1][2]
Derivatization is a chemical modification process used to convert analytes into products with improved chromatographic properties. For amphetamines, acylation of the primary or secondary amine groups is a widely used derivatization strategy.[2] This application note describes the use of trifluoroacetylation for the derivatization of amphetamines prior to GC-MS analysis.
Disclaimer: While the request specified the use of Trifluoroacetylpiperazine, a thorough review of the scientific literature did not yield established protocols for its use in amphetamine derivatization. Therefore, this document provides a detailed protocol using the closely related and well-documented reagent, Trifluoroacetic Anhydride (TFAA), which serves as a representative method for trifluoroacetylation of amphetamines.[2][3][4][5]
Principle of the Method
Trifluoroacetic anhydride (TFAA) is a highly reactive acylation reagent that readily reacts with the primary and secondary amine functional groups of amphetamines.[4][5] This reaction replaces the active hydrogen on the amine with a trifluoroacetyl group, forming a stable, less polar, and more volatile derivative.[4][5] The resulting trifluoroacetyl derivatives exhibit improved chromatographic behavior, leading to sharper peaks and increased sensitivity during GC-MS analysis.[1] Furthermore, the derivatization process yields unique mass spectral fragmentation patterns that can aid in the positive identification of the target compounds.[3]
Applicability
This method is applicable to the qualitative and quantitative analysis of various amphetamines and related compounds in biological matrices such as urine and oral fluid. The target analytes can include, but are not limited to:
-
Amphetamine (AMP)
-
Methamphetamine (MA)
-
3,4-Methylenedioxyamphetamine (MDA)
-
3,4-Methylenedioxymethamphetamine (MDMA)
-
3,4-Methylenedioxy-N-ethylamphetamine (MDEA)
Experimental Protocols
Sample Preparation (from Oral Fluid)
This protocol is adapted from the methodology described by Mohamed and Bakdash (2017).[2]
Materials:
-
Oral fluid sample (0.5 mL)
-
Internal Standards (IS) (e.g., Amphetamine-D5, MA-D5, MDA-D5, MDMA-D5, MDEA-D5)
-
0.1 N Sodium Hydroxide (NaOH)
-
Ethyl acetate
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 0.5 mL of the oral fluid sample into a centrifuge tube.
-
Add the appropriate internal standards.
-
Add 0.1 N NaOH to basify the sample.
-
Add ethyl acetate as the extraction solvent.
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough extraction.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at a temperature no higher than 40°C.
Derivatization with Trifluoroacetic Anhydride (TFAA)
This generalized protocol is based on principles outlined in multiple sources.[2][4][5]
Materials:
-
Dried sample extract from the previous step
-
Trifluoroacetic Anhydride (TFAA)
-
Ethyl acetate (or other suitable solvent like benzene)[5]
-
Heater block or water bath
-
Capped reaction vials
Procedure:
-
Reconstitute the dried extract with a small volume of ethyl acetate.
-
Add the derivatizing agent, Trifluoroacetic Anhydride (TFAA).
-
Cap the vial tightly.
-
Heat the reaction mixture at 70°C for 30 minutes.[2]
-
Allow the vial to cool to room temperature.
-
The sample is now ready for GC-MS analysis.
GC-MS Analysis
The following are typical GC-MS parameters for the analysis of TFAA-derivatized amphetamines.[2]
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary Column: HP-5MS (or equivalent 5%-phenyl-methylpolysiloxane column), 30 m x 0.25 mm ID, 0.25 µm film thickness[2]
GC Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min[2]
-
Injection Volume: 1-2 µL, splitless mode[2]
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp to 150°C at 8°C/min
-
Ramp to 280°C at 30°C/min[2]
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV[2]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis and full scan for qualitative identification.[2]
-
Quantifier and Qualifier Ions: Specific m/z values for each TFAA-derivatized amphetamine should be selected based on their mass spectra. For example, for TFA-amphetamine, the quantifier ion is often m/z 140, with qualifier ions at m/z 91 and 118.[2]
Data Presentation
The following table summarizes quantitative data from a study comparing different fluorinated anhydride derivatizing agents, including TFAA, for the analysis of amphetamines in oral fluid.[2]
| Analyte | Derivatizing Agent | Linearity Range (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| Amphetamine (AMP) | TFAA | 10 - 1000 | 10 |
| Methamphetamine (MA) | TFAA | 5 - 1000 | 5 |
| MDA | TFAA | 10 - 1000 | 10 |
| MDMA | TFAA | 5 - 1000 | 5 |
| MDEA | TFAA | 5 - 1000 | 5 |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for amphetamine analysis.
Logical Relationship of Derivatization
Caption: Benefits of amphetamine derivatization.
References
Application Note: Solid-Phase Extraction of Trifluoroacetylpiperazine Derivatives for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperazine and its derivatives are a broad class of compounds with significant relevance in the pharmaceutical industry and, more recently, as designer drugs of abuse.[1][2] Accurate quantification of these compounds in biological matrices such as urine and plasma is crucial for clinical toxicology, forensic analysis, and pharmacokinetic studies. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of piperazine derivatives; however, their polarity and volatility often necessitate a derivatization step to improve chromatographic performance.[3]
Trifluoroacetylation, using a reagent like trifluoroacetic anhydride (TFAA), is a common derivatization strategy that converts the amine functionalities of piperazines into less polar, more volatile trifluoroacetyl (TFA) derivatives. This enhances their suitability for GC-MS analysis.[4] To achieve the low limits of detection required for trace analysis, effective sample clean-up and concentration are essential. Solid-phase extraction (SPE) provides a robust and efficient method for isolating these derivatives from complex biological matrices, reducing matrix effects and improving analytical sensitivity.[5][6]
This application note provides a detailed protocol for the solid-phase extraction of trifluoroacetylpiperazine derivatives from biological samples, followed by GC-MS analysis.
Quantitative Data Summary
The following table summarizes the performance metrics for the analysis of two common piperazine derivatives, 1-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP), following extraction and derivatization. The data is derived from a validated GC-MS method and illustrates the typical sensitivity and efficiency of such an approach.[3][7]
| Analyte | Matrix | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Extraction Efficiency (%) |
| BZP | Plasma | 0 - 10 | 0.004 | 0.016 | 79 - 96 |
| Urine | 0 - 10 | 0.002 | 0.008 | 90 - 108 | |
| TFMPP | Plasma | 0 - 10 | 0.004 | 0.016 | 79 - 96 |
| Urine | 0 - 10 | 0.002 | 0.008 | 90 - 108 |
Experimental Protocols
This section details the methodologies for sample pre-treatment, derivatization, solid-phase extraction, and GC-MS analysis of this compound derivatives. The protocol is a general guideline and may require optimization for specific analytes and matrices.
Protocol 1: Sample Pre-treatment and Derivatization (Urine)
-
Sample Preparation : To 1.0 mL of urine in a glass centrifuge tube, add an appropriate volume of an internal standard solution (e.g., a deuterated analog).
-
pH Adjustment : Add 100 µL of 5 M sodium hydroxide (NaOH) to basify the sample to a pH > 10. Vortex for 30 seconds. This step ensures the piperazine derivatives are in their free base form.
-
Initial Extraction : Add 2 mL of a non-polar organic solvent (e.g., ethyl acetate or methyl tert-butyl ether). Vortex vigorously for 2 minutes.
-
Phase Separation : Centrifuge at 3000 x g for 5 minutes to separate the organic and aqueous layers.
-
Solvent Transfer : Carefully transfer the upper organic layer to a clean tube.
-
Evaporation : Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40-50°C.
-
Derivatization : To the dry residue, add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA). Cap the tube tightly and heat at 70°C for 30 minutes.[3]
-
Final Evaporation : After cooling to room temperature, evaporate the excess reagent and solvent to dryness under a gentle stream of nitrogen. The sample is now ready for SPE cleanup.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol is based on a reversed-phase sorbent, such as a polymeric Oasis HLB or a C18 cartridge, which is suitable for retaining the relatively non-polar TFA-derivatives.[6][8]
| Step | Procedure | Purpose |
| 1. Conditioning | Pass 2 mL of methanol through the SPE cartridge, followed by 2 mL of deionized water. Do not allow the sorbent to go dry. | To activate the sorbent and ensure reproducible retention. |
| 2. Sample Loading | Reconstitute the dried, derivatized sample from Protocol 1 in 1 mL of 5% methanol in water. Load the entire sample onto the conditioned SPE cartridge at a slow, steady flow rate (~1-2 mL/min). | To adsorb the analytes of interest onto the SPE sorbent. |
| 3. Washing | Pass 2 mL of a weak solvent, such as 20% methanol in water, through the cartridge. Dry the cartridge thoroughly under vacuum for 5-10 minutes. | To remove residual salts and polar interferences without eluting the TFA-derivatives. |
| 4. Elution | Elute the TFA-derivatives by passing 2 mL of an appropriate organic solvent, such as acetonitrile, ethyl acetate, or a mixture of hexane/ethyl acetate (e.g., 75:25 v/v), through the cartridge into a clean collection tube. | To desorb the purified analytes from the sorbent. |
| 5. Post-Elution | Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis. | To concentrate the sample and prepare it for injection. |
Protocol 3: GC-MS Analysis
The following are general GC-MS parameters suitable for the analysis of this compound derivatives. Optimization may be necessary.[3][9]
-
Gas Chromatograph : Agilent 7890A GC or equivalent
-
Column : HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness
-
Injection : 1 µL, Splitless mode at 270°C
-
Carrier Gas : Helium at a constant flow of 1.0 mL/min
-
Oven Program :
-
Initial temperature: 70°C, hold for 1 minute
-
Ramp 1: 20°C/min to 130°C
-
Ramp 2: 5°C/min to 250°C
-
Ramp 3: 10°C/min to 300°C, hold for 5 minutes
-
-
Mass Spectrometer : Agilent 7010A MS or equivalent
-
Mode : Electron Ionization (EI) at 70 eV
-
Acquisition : Selected Ion Monitoring (SIM) for quantitative analysis or Full Scan (m/z 50-550) for qualitative analysis.
-
Example SIM Ions (m/z) [7]:
-
BZP-TFA derivative : 272, 91, 175, 181
-
TFMPP-TFA derivative : 326, 173, 200, 229
-
Visualized Workflows
The following diagrams illustrate the logical flow of the experimental protocols.
References
- 1. waters.com [waters.com]
- 2. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 3. scholars.direct [scholars.direct]
- 4. New designer drug 1-(3-trifluoromethylphenyl) piperazine (TFMPP): gas chromatography/mass spectrometry and liquid chromatography/mass spectrometry studies on its phase I and II metabolism and on its toxicological detection in rat urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of an automated solid-phase extraction method for the analysis of 23 opioids, cocaine, and metabolites in urine with ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholars.direct [scholars.direct]
- 8. lcms.cz [lcms.cz]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Trifluoroacetylpiperazine (TFAP) Derivatization
Welcome to the technical support center for Trifluoroacetylpiperazine (TFAP) derivatization. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the derivatization of primary and secondary amines for gas chromatography-mass spectrometry (GC-MS) analysis. Here, you will find troubleshooting guides and frequently asked questions to help you optimize your experimental workflow and achieve higher derivatization yields.
Troubleshooting Guide: Overcoming Poor Derivatization Yield
Low derivatization yield is a common issue that can significantly impact the accuracy and sensitivity of your GC-MS analysis. This guide provides a systematic approach to identifying and resolving the root causes of poor yield when using this compound (TFAP).
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step workflow for troubleshooting poor TFAP derivatization yield.
Caption: A flowchart for troubleshooting poor TFAP derivatization yield.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the yield of my TFAP derivatization reaction?
A1: Several factors can significantly impact your derivatization efficiency. The most critical are:
-
Moisture: Water in your sample or solvent will readily hydrolyze this compound, reducing the amount of reagent available to react with your analyte. Always use anhydrous solvents and ensure your sample is thoroughly dried.[1]
-
Reagent Quality: The purity and age of your TFAP can affect its reactivity. Use high-purity reagent and avoid repeated freeze-thaw cycles.
-
Reaction Temperature and Time: Derivatization reactions are temperature and time-dependent.[1] Insufficient heat or reaction time may lead to incomplete derivatization. Conversely, excessive heat can degrade your sample or the derivative.
-
Molar Ratio of Reagent to Analyte: An insufficient amount of TFAP will result in incomplete derivatization. It is generally recommended to use a molar excess of the derivatizing reagent.[1]
-
Solvent Choice: The reaction should be conducted in an inert, anhydrous solvent.[2] Common choices include acetonitrile, ethyl acetate, or dichloromethane.
Q2: My derivatization yield is still low even after using anhydrous solvents. What else can I do?
A2: If you have addressed the issue of moisture in your solvents, consider the following:
-
Sample Matrix Effects: Complex biological matrices can contain interfering substances that compete with your analyte for the derivatizing reagent or inhibit the reaction. Consider a sample cleanup step like solid-phase extraction (SPE) prior to derivatization.
-
pH of the Reaction Mixture: While TFAP reactions are typically performed under neutral conditions, the pH of your sample extract could influence the reaction. Ensure the final reaction mixture is not acidic, as this can protonate the amine and reduce its nucleophilicity.
-
Inert Atmosphere: For highly sensitive analyses, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the introduction of atmospheric moisture.[2]
Q3: How can I optimize the reaction conditions for my specific analyte?
A3: Optimization is often necessary to achieve the best results for a particular analyte. A systematic approach is recommended:
-
Temperature Optimization: Start with the recommended temperature from a standard protocol (e.g., 60-70°C) and test a range of temperatures (e.g., 50°C, 60°C, 70°C, 80°C) while keeping other parameters constant.
-
Time Optimization: Once an optimal temperature is determined, vary the reaction time (e.g., 15 min, 30 min, 60 min, 90 min) to find the point of maximum derivatization.
-
Molar Ratio Optimization: Evaluate different molar excesses of TFAP to your analyte (e.g., 10:1, 50:1, 100:1) to ensure the reaction goes to completion without excessive reagent-related background in your chromatogram.
The following table provides an illustrative example of how optimizing these parameters can improve derivatization yield.
| Parameter | Condition 1 | Condition 2 (Optimized) | % Yield Improvement |
| Temperature | 50°C | 70°C | 25% |
| Time | 20 min | 45 min | 15% |
| TFAP:Analyte Ratio | 20:1 | 50:1 | 18% |
Note: The data in this table is for illustrative purposes and the optimal conditions for your specific application may vary.
Experimental Protocols
General Protocol for TFAP Derivatization of Primary/Secondary Amines
This protocol provides a starting point for the derivatization of amine-containing analytes with this compound. Optimization may be required for specific applications.
Materials:
-
This compound (TFAP)
-
Anhydrous solvent (e.g., acetonitrile, ethyl acetate)
-
Analyte standard or sample extract
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
-
Nitrogen or argon gas line (optional)
Procedure:
-
Sample Preparation:
-
Accurately transfer a known amount of the analyte or sample extract into a reaction vial.
-
If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial to remove all residual water.[1]
-
-
Reagent Addition:
-
Add 100 µL of anhydrous solvent to the dried sample and vortex briefly to dissolve.
-
Add a molar excess of this compound. A 50-fold molar excess is a good starting point.
-
-
Reaction:
-
Tightly cap the reaction vial.
-
Heat the vial in a heating block or oven at 70°C for 45 minutes.
-
-
Cooling and Analysis:
-
Allow the vial to cool to room temperature.
-
The sample is now ready for direct injection into the GC-MS system. If necessary, the reaction mixture can be diluted with an appropriate solvent before analysis.
-
Derivatization Reaction Workflow
Caption: A workflow for the TFAP derivatization of amines.
References
Trifluoroacetylpiperazine derivatization reaction time and temperature
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing trifluoroacetyl derivatization for GC-MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of trifluoroacetyl derivatization?
A1: Trifluoroacetyl derivatization is a chemical modification technique used to enhance the analytical properties of compounds for gas chromatography (GC). By replacing active hydrogens in functional groups like amines (-NH2), hydroxyls (-OH), and thiols (-SH) with a trifluoroacetyl group, the volatility of the analyte is increased, and its polarity is reduced. This leads to improved peak shape, better resolution, and increased sensitivity during GC-MS analysis.
Q2: Which functional groups can be derivatized with trifluoroacetic anhydride (TFAA)?
A2: TFAA is a powerful acylating agent that readily reacts with primary and secondary amines, alcohols, and phenols to form stable trifluoroacetyl derivatives.
Q3: What are the advantages of using a fluorinated derivatizing agent like TFAA?
A3: The introduction of fluorine atoms into the derivative significantly increases its volatility. Furthermore, the resulting derivatives are often more stable than their trimethylsilyl (TMS) counterparts. For electron capture detection (ECD), the fluorine atoms provide a strong signal, enhancing sensitivity.
Q4: How can I monitor the completion of the derivatization reaction?
A4: The progress of the reaction can be monitored by analyzing aliquots of the reaction mixture at different time points using GC-MS. The disappearance of the parent analyte peak and the appearance and stabilization of the derivative peak indicate the reaction's progression towards completion.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or low derivative peak | Incomplete reaction | Increase reaction time and/or temperature. Consider adding a catalyst such as pyridine or triethylamine (TEA). |
| Presence of water in the sample | Ensure the sample and solvent are anhydrous. Moisture can hydrolyze the TFAA reagent. | |
| Insufficient reagent | Increase the molar excess of the derivatizing agent to the analyte. | |
| Multiple derivative peaks for a single analyte | Incomplete derivatization of multiple functional groups | Optimize reaction conditions (time, temperature, catalyst) to ensure all reactive sites are derivatized. |
| Isomerization of the analyte | Adjust reaction conditions to be milder if the analyte is susceptible to isomerization. | |
| Broad or tailing peaks | Adsorption of the analyte or derivative to the GC system | Ensure the GC liner and column are properly deactivated (silanized). |
| Excess derivatizing reagent | Reduce the amount of reagent injected or perform a sample cleanup step after derivatization to remove excess reagent. | |
| Discolored reaction mixture | Sample degradation | Use milder reaction conditions (lower temperature). Ensure the sample is stable under the chosen conditions. |
| Poor reproducibility | Inconsistent reaction conditions | Precisely control reaction time, temperature, and reagent volumes. Use an autosampler for consistent injection volumes. |
| Sample matrix effects | Perform a sample cleanup/extraction prior to derivatization to remove interfering substances. |
Quantitative Data Summary
The optimal reaction time and temperature for trifluoroacetyl derivatization are highly dependent on the analyte's structure and reactivity. The following table summarizes typical conditions that can be used as a starting point for method development.
| Parameter | Condition | Notes |
| Reaction Temperature | 50 - 100 °C | Higher temperatures can accelerate the reaction but may lead to analyte degradation. Start with a lower temperature and optimize as needed. |
| Reaction Time | 15 - 60 minutes | Reaction times can vary significantly. Monitor the reaction to determine the optimal duration for your specific analyte. |
| Solvent | Aprotic solvents (e.g., Acetonitrile, Dichloromethane, Ethyl Acetate) | Ensure the solvent is anhydrous and does not contain reactive functional groups. |
| Catalyst | Pyridine, Triethylamine (TEA) | A basic catalyst is often used to facilitate the reaction, especially for less reactive compounds. |
Experimental Protocols
General Protocol for Trifluoroacetylation of Amines
This protocol provides a general guideline and should be optimized for your specific application.
Materials:
-
Analyte solution
-
Trifluoroacetic Anhydride (TFAA)
-
Anhydrous aprotic solvent (e.g., Acetonitrile)
-
Anhydrous basic catalyst (e.g., Pyridine) - Optional
-
Heating block or water bath
-
GC vials with caps
Procedure:
-
Sample Preparation: Ensure the sample is dry. If in solution, evaporate the solvent under a gentle stream of nitrogen.
-
Reagent Addition: To the dried sample in a GC vial, add an appropriate volume of anhydrous solvent to dissolve the analyte.
-
Add the derivatizing agent (TFAA) in a molar excess (e.g., 10-fold or higher) relative to the analyte.
-
(Optional) Add a small amount of a basic catalyst like pyridine.
-
Reaction: Cap the vial tightly and vortex briefly. Place the vial in a heating block or water bath set to the desired temperature (e.g., 70 °C).
-
Allow the reaction to proceed for the desired amount of time (e.g., 30 minutes).
-
Cooling and Analysis: After the incubation period, cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS system.
Visualizations
Caption: Experimental workflow for trifluoroacetyl derivatization.
Caption: Troubleshooting logic for incomplete derivatization.
Technical Support Center: Removing Excess Trifluoroacetylpiperazine from Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing excess trifluoroacetylpiperazine (TFAP) from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing excess this compound (TFAP)?
A1: The most common and effective methods for removing excess TFAP leverage its chemical properties. These include:
-
Acidic Aqueous Extraction: Exploits the basicity of the piperazine nitrogen to protonate TFAP, rendering it water-soluble and allowing for its removal from an organic phase.
-
Basic Hydrolysis: Involves the cleavage of the trifluoroacetyl group under basic conditions, converting TFAP into piperazine and a trifluoroacetate salt, which can then be easily removed.
-
Chromatography: Flash column chromatography can be used to separate the desired product from the more polar TFAP.
-
Distillation: If the desired product has a significantly different boiling point from TFAP, distillation (particularly under vacuum) can be an effective separation method.
Q2: My product is sensitive to acid. Can I still use an extraction method?
A2: If your product is acid-sensitive, a direct wash with a strong acid is not recommended. You could consider a milder acidic wash with a reagent like ammonium chloride (NH₄Cl) solution, which is weakly acidic.[1] Alternatively, basic hydrolysis or chromatography would be more suitable options.
Q3: Will a simple water wash remove excess TFAP?
A3: A simple water wash is generally not very effective for removing TFAP. Due to the hydrophobic nature of the trifluoroacetyl group, TFAP has limited solubility in neutral water. An acidic or basic wash is necessary to increase its aqueous solubility.
Q4: How do I know if the excess TFAP has been successfully removed?
A4: The removal of TFAP can be monitored by analytical techniques such as:
-
Thin Layer Chromatography (TLC): Compare the crude reaction mixture to the purified sample. The spot corresponding to TFAP should diminish or disappear.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of the amount of residual TFAP.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The characteristic signals of TFAP (e.g., the quartet from the -CF₃ group in ¹⁹F NMR or proton signals in ¹H NMR) should be absent in the final product spectrum.
Troubleshooting Guides
Issue 1: Incomplete Removal of TFAP with Acidic Wash
| Possible Cause | Troubleshooting Step |
| Insufficient Acid | Ensure the molar amount of acid used is in excess of the amount of TFAP. |
| Incorrect pH | Check the pH of the aqueous layer after extraction. It should be sufficiently acidic (pH 1-2) to ensure complete protonation of TFAP. |
| Insufficient Mixing | Shake the separatory funnel vigorously for an adequate amount of time to ensure efficient partitioning between the organic and aqueous layers. |
| Emulsion Formation | If an emulsion forms, try adding brine (saturated NaCl solution) to break it. Centrifugation can also be effective. |
| Product is also basic | If your product is also basic, it may be co-extracted into the aqueous layer. In this case, consider other removal methods like basic hydrolysis or chromatography. |
Issue 2: Incomplete Hydrolysis of TFAP
| Possible Cause | Troubleshooting Step |
| Insufficient Base | Use a sufficient excess of the basic reagent (e.g., NaOH, K₂CO₃). |
| Short Reaction Time | Increase the reaction time to ensure complete hydrolysis. Monitor the reaction progress by TLC or HPLC. |
| Low Temperature | Some hydrolysis reactions may require gentle heating. Refer to literature for optimal temperature conditions for trifluoroacetamide cleavage.[2] |
| Inappropriate Solvent | Ensure the solvent system allows for good solubility of both the substrate and the basic reagent. A mixture of an organic solvent and water is often effective.[2] |
| Product Instability | If your product is unstable to the basic conditions required for hydrolysis, this method is not suitable. Consider acidic extraction or chromatography. |
Experimental Protocols
Protocol 1: Removal of Excess TFAP by Acidic Aqueous Extraction
This protocol is suitable for products that are stable in acidic conditions.
Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).
-
Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.
-
Separation: Allow the layers to separate completely. The protonated TFAP will be in the lower aqueous layer (if using dichloromethane) or the upper aqueous layer (if using ethyl acetate).
-
Collection: Drain the organic layer containing the desired product.
-
Repeat: Repeat the extraction with fresh aqueous acid solution two more times to ensure complete removal of TFAP.
-
Neutralization and Drying: Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Protocol 2: Removal of Excess TFAP by Basic Hydrolysis
This protocol is suitable for products that are stable in basic conditions.
Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a suitable solvent such as methanol or a mixture of THF and water.
-
Addition of Base: Add an aqueous solution of a base, such as 1 M sodium hydroxide (NaOH) or a saturated solution of potassium carbonate (K₂CO₃).[2]
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC or HPLC until all the TFAP has been consumed. Gentle heating may be required in some cases.
-
Work-up:
-
If the product is not water-soluble, add water and a water-immiscible organic solvent (e.g., ethyl acetate) to the reaction mixture.
-
Separate the organic layer, and wash it with water and then brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate.
-
If the product is water-soluble, alternative purification methods like reverse-phase chromatography may be necessary.
-
Quantitative Data Summary
The following table summarizes the key properties of this compound and related compounds to aid in selecting the appropriate removal method.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Solubility | Comments |
| This compound | 182.14 | Not readily available, likely >200°C | Soluble in many organic solvents; low solubility in neutral water. | Basicity of the free amine allows for extraction into acidic water. |
| Piperazine | 86.14 | 145-146[3] | Highly soluble in water. | The product of TFAP hydrolysis. |
Visualizations
Caption: Decision workflow for selecting a method to remove excess TFAP.
Caption: Workflow for acidic aqueous extraction of TFAP.
Caption: Workflow for basic hydrolysis of TFAP.
References
Technical Support Center: Enhancing GC Peak Shape with Trifluoroacetyl Derivatization
A Note on Trifluoroacetylpiperazine (TFAP): Our comprehensive review of scientific literature and chemical supplier databases indicates that this compound (TFAP) is not a commonly used or commercially available derivatizing agent for gas chromatography (GC). However, the underlying principle of your query—improving the peak shape of polar analytes through trifluoroacetylation—is a widely practiced and effective technique. The standard and most prevalent reagent used for this purpose is Trifluoroacetic Anhydride (TFAA) . This technical support center will, therefore, focus on the use of TFAA for derivatization to address your core need of improving GC peak shape for compounds containing active hydrogens, such as primary and secondary amines.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of derivatization with Trifluoroacetic Anhydride (TFAA) in GC analysis?
A1: Derivatization with TFAA is a chemical modification technique used to improve the gas chromatographic analysis of certain compounds.[1][2][3] The primary goals are to:
-
Increase Volatility: TFAA replaces active hydrogens on polar functional groups (e.g., -OH, -NH2, -SH) with a non-polar trifluoroacetyl group, which increases the volatility of the analyte.[2][3]
-
Improve Peak Shape: By reducing the polarity of the analyte, interactions with active sites on the GC column and inlet are minimized, leading to sharper, more symmetrical peaks and reduced tailing.[1][3]
-
Enhance Thermal Stability: The resulting derivatives are often more stable at the high temperatures used in GC analysis, preventing on-column degradation.[4]
-
Increase Detector Sensitivity: The introduction of fluorine atoms can significantly enhance the response of an electron capture detector (ECD).[5][6]
Q2: What types of compounds can be derivatized with TFAA?
A2: TFAA is a highly reactive acylation reagent and can be used to derivatize a wide range of compounds containing active hydrogen atoms, including:
Q3: How does TFAA improve the peak shape of amines?
A3: Primary and secondary amines are polar molecules that can form hydrogen bonds with active silanol groups on the surface of the GC column and liner. This interaction leads to peak tailing. By reacting with the amine, TFAA replaces the polar N-H bond with a non-polar N-COCF3 group, which reduces the hydrogen bonding potential and results in a more symmetrical peak shape.[1]
Q4: Are there any disadvantages to using TFAA?
A4: While highly effective, there are some considerations when using TFAA:
-
Byproduct Formation: The reaction of TFAA with an active hydrogen produces trifluoroacetic acid as a byproduct. This acidic byproduct can be detrimental to the GC column and should be removed or neutralized before injection.[8][9]
-
Reagent Reactivity and Handling: TFAA is highly reactive and sensitive to moisture. It should be handled in a dry environment, and all solvents and glassware must be anhydrous.[10]
-
Column Compatibility: Derivatized samples, especially with residual TFAA, should generally not be injected into polyethylene glycol (PEG) based columns (e.g., WAX columns) as the acidic byproducts can damage the stationary phase.[8]
Troubleshooting Guide
This guide addresses common issues encountered during and after derivatization with TFAA.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or No Derivatization | 1. Presence of moisture: Water in the sample, solvent, or on the glassware will react with TFAA, reducing its availability for the analyte. | 1. Ensure all glassware is oven-dried. Use anhydrous solvents. Store TFAA under an inert atmosphere (e.g., nitrogen or argon).[10] |
| 2. Incorrect reaction conditions: The reaction temperature may be too low, or the reaction time too short. | 2. Optimize the reaction temperature and time. For many amines, heating at 50-70°C for 15-30 minutes is sufficient.[5] | |
| 3. Insufficient reagent: The molar ratio of TFAA to the analyte may be too low. | 3. Increase the molar excess of TFAA. A 2:1 molar ratio of TFAA to active hydrogens is a good starting point. | |
| Peak Tailing | 1. Incomplete derivatization: Residual underivatized analyte will still interact with the column. | 1. Re-optimize the derivatization procedure to ensure the reaction goes to completion.[10] |
| 2. Active sites in the GC system: Even with derivatization, highly active sites in the inlet liner or at the head of the column can cause tailing. | 2. Use a deactivated inlet liner. Perform regular maintenance on the GC inlet, including trimming the first few centimeters of the column. | |
| 3. Column overload: Injecting too much of the derivatized sample. | 3. Dilute the sample or reduce the injection volume. | |
| Peak Fronting | 1. Column overload: This is the most common cause of peak fronting. | 1. Dilute the derivatized sample before injection. |
| 2. Incompatible solvent: The solvent used to reconstitute the derivatized sample may not be compatible with the GC column's stationary phase. | 2. Choose a reconstitution solvent that is compatible with your GC column. | |
| Ghost Peaks or Carryover | 1. Contamination: Contamination from the sample, solvent, or glassware. | 1. Run a reagent blank (all reagents and solvents without the analyte) to identify any contaminant peaks. Use high-purity solvents and thoroughly clean all glassware. |
| 2. Syringe contamination: The syringe used for injection may be contaminated with previous samples. | 2. Ensure the syringe is thoroughly rinsed with an appropriate solvent between injections. | |
| Multiple Peaks for a Single Analyte | 1. Side reactions: The analyte may have multiple reactive sites, leading to the formation of different derivatives. | 1. Optimize the reaction conditions (temperature, time, reagent concentration) to favor the formation of a single, desired derivative. |
| 2. Degradation: The analyte or the derivative may be degrading in the GC inlet. | 2. Lower the injector temperature. Ensure the derivative is thermally stable. |
Data Presentation
The following table summarizes the improvement in chromatographic performance for amphetamine after derivatization with TFAA.
| Compound | Derivatization Status | Asymmetry Factor (As) | Number of Theoretical Plates (N) |
| Amphetamine | Underivatized | 2.2 | 11,000 |
| Amphetamine | Derivatized with TFAA | 1.1 | 198,000 |
| Data adapted from a study on the derivatization of primary amine drugs.[1] |
Experimental Protocols
General Protocol for Derivatization of Primary and Secondary Amines with TFAA
This protocol provides a general guideline and should be optimized for specific analytes and matrices.
Materials:
-
Analyte sample
-
Trifluoroacetic Anhydride (TFAA)
-
Anhydrous solvent (e.g., ethyl acetate, acetonitrile, or benzene)
-
Acid scavenger (optional, e.g., trimethylamine in benzene)
-
Reaction vials with PTFE-lined caps
-
Heating block or water bath
-
Nitrogen gas for evaporation
Procedure:
-
Sample Preparation:
-
Accurately weigh or pipette a known amount of the sample into a reaction vial.
-
If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Reagent Addition:
-
Reaction:
-
Tightly cap the reaction vial.
-
Heat the vial in a heating block or water bath. Common reaction conditions are 60-70°C for 15-30 minutes.[5]
-
-
Work-up (Optional but Recommended):
-
Cool the reaction vial to room temperature.
-
To remove the acidic byproduct, you can either:
-
Gently evaporate the excess reagent and solvent under a stream of nitrogen.
-
Perform a liquid-liquid extraction. For example, add a basic aqueous solution (e.g., 5% ammonia in water), vortex, and then extract the derivatized analyte with an organic solvent like benzene.[5]
-
-
-
Analysis:
-
Reconstitute the dried residue in a suitable solvent for GC injection (e.g., hexane or ethyl acetate).
-
Inject an appropriate volume (e.g., 1 µL) into the GC system.
-
Visualizations
Caption: Experimental workflow for the derivatization of amines with TFAA.
Caption: Troubleshooting decision tree for peak tailing after TFAA derivatization.
References
- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. gcms.cz [gcms.cz]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Analysis of Trifluoroacetylpiperazine (TFAP) Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of Trifluoroacetylpiperazine (TFAP) derivatives.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact the analysis of TFAP derivatives?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as a TFAP derivative, by co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] These effects can manifest as ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which can lead to inaccurate and irreproducible quantification.[2][3] In the analysis of TFAP derivatives, endogenous components of biological samples are a major cause of these interferences, potentially reducing the sensitivity and reliability of the assay.[4]
Q2: How can I determine if my analysis of TFAP derivatives is being affected by matrix effects?
A2: A common method to assess matrix effects is to compare the slope of a calibration curve prepared in a pure solvent with the slope of a curve prepared in a blank sample matrix extract (matrix-matched calibration).[2] A significant difference between the slopes is indicative of matrix effects.[2] Another widely accepted method is the post-extraction spike, where a known amount of the TFAP derivative standard is added to a blank matrix extract. The response is then compared to the same standard in a pure solvent.[2][5]
The matrix effect (ME) can be quantified using the following formula: ME (%) = [(Peak Area in Matrix / Peak Area in Solvent) - 1] x 100[2]
A value of 0% suggests no matrix effect, a negative value indicates ion suppression, and a positive value indicates ion enhancement.[2]
Q3: What are the primary strategies to minimize or compensate for matrix effects when analyzing TFAP derivatives?
A3: The main strategies to combat matrix effects can be categorized as follows:
-
Sample Preparation: Optimize sample cleanup procedures to remove interfering matrix components. Techniques like Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are effective.[6]
-
Chromatographic Separation: Adjusting chromatographic conditions can help separate the TFAP derivative from interfering compounds, preventing their co-elution.[5]
-
Sample Dilution: Diluting the sample extract can reduce the concentration of co-eluting matrix components, thereby minimizing their impact on the analyte signal. However, this may also lower the analyte concentration, potentially compromising the method's sensitivity.
-
Calibration Strategies: Employing matrix-matched calibration curves or the standard addition method can help compensate for matrix effects.[5]
-
Internal Standards: The use of a stable isotope-labeled (SIL) internal standard is a robust method to correct for variability in sample preparation and instrument response, as it is affected by the matrix in a similar way to the analyte.[7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Analyte Signal / Poor Sensitivity | Ion Suppression: Co-eluting matrix components are interfering with the ionization of the TFAP derivative. | 1. Optimize Sample Cleanup: Implement a more rigorous sample preparation method such as Solid-Phase Extraction (SPE) to remove a higher degree of matrix components.[6]2. Improve Chromatographic Separation: Modify the gradient, mobile phase composition, or column chemistry to better separate the analyte from interfering peaks.[5]3. Check for Phospholipid Contamination: If using plasma samples, phospholipids are a common cause of ion suppression.[6] Consider sample preparation techniques specifically designed to remove them. |
| High Signal Variability / Poor Reproducibility | Inconsistent Matrix Effects: The degree of ion suppression or enhancement varies between individual samples. | 1. Use a Stable Isotope-Labeled Internal Standard: A SIL-IS will co-elute with the TFAP derivative and experience similar matrix effects, thus providing better correction for variability.[7]2. Enhance Sample Cleanup: A more effective sample cleanup will reduce the variability of interfering components between samples.[6] |
| Inaccurate Quantification (High or Low Bias) | Uncorrected Ion Enhancement or Suppression: The calibration method does not adequately account for matrix effects. | 1. Implement Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is representative of the samples being analyzed.[2]2. Use the Standard Addition Method: This method is particularly useful when a blank matrix is unavailable.[5] |
Experimental Protocols
Protocol for Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)
This protocol provides a quantitative measure of matrix effects by comparing the response of a TFAP derivative spiked into an extracted blank matrix with its response in a neat solution.[5]
-
Prepare Blank Matrix Extract:
-
Obtain a sample of the biological matrix (e.g., plasma, urine) that is known to be free of the TFAP derivative.
-
Process this blank matrix using the same extraction procedure as for the unknown samples.
-
-
Prepare Spiked Samples:
-
Set A (Analyte in Solvent): Prepare a standard solution of the TFAP derivative in the reconstitution solvent at a known concentration (e.g., low, medium, and high QC levels).
-
Set B (Analyte in Extracted Matrix): Spike the blank matrix extract from step 1 with the TFAP derivative standard to achieve the same final concentrations as in Set A.
-
-
Analysis:
-
Analyze both sets of samples using the established analytical method (e.g., GC-MS or LC-MS).
-
-
Calculation:
-
Calculate the Matrix Effect (ME) for each concentration level using the following formula: ME (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) x 100
-
A value close to 100% indicates minimal matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.[5]
-
Protocol for Liquid-Liquid Extraction (LLE) to Minimize Matrix Effects
LLE is a sample preparation technique used to separate analytes from interfering matrix components based on their differential solubilities in two immiscible liquid phases.[6]
-
Sample Preparation:
-
To a known volume of the biological sample (e.g., 1 mL of plasma), add an appropriate internal standard.
-
-
pH Adjustment (if necessary):
-
Adjust the pH of the sample to ensure the TFAP derivative is in a neutral, unionized state, which enhances its extraction into an organic solvent. For basic compounds, adjust the pH to be at least two units above the pKa.[6]
-
-
Extraction:
-
Add a water-immiscible organic solvent (e.g., methyl tert-butyl ether, ethyl acetate).
-
Vortex the mixture vigorously for several minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.
-
Centrifuge the sample to achieve complete separation of the aqueous and organic layers.
-
-
Isolation and Evaporation:
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried residue in a suitable mobile phase or injection solvent for analysis.
-
Visualizations
Caption: Troubleshooting workflow for inaccurate quantification.
Caption: Workflow for assessing matrix effects.
References
- 1. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Injection Parameters for Trifluoroacetylpiperazine Derivatives
Welcome to the Technical Support Center for the analysis of Trifluoroacetylpiperazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization with Trifluoroacetic Anhydride (TFAA) necessary for the analysis of piperazine derivatives?
A1: Derivatization with TFAA is a crucial step to enhance the volatility and thermal stability of piperazine derivatives, making them suitable for Gas Chromatography (GC) analysis. This process involves the chemical modification of the amine groups in the piperazine structure, which reduces their polarity and minimizes interactions with the stationary phase of the GC column, leading to improved peak shape and sensitivity.[1][2]
Q2: What are the main challenges encountered during the GC-MS analysis of this compound derivatives?
A2: The primary challenges include:
-
Peak Tailing: Active sites in the injector liner or on the column can interact with the derivatives, causing asymmetrical peaks.[3][4][5]
-
Thermal Degradation: Although derivatization increases stability, some derivatives can still be susceptible to degradation at excessively high injector temperatures.
-
Ghost Peaks: Contamination from the derivatizing reagent or sample matrix can lead to the appearance of unexpected peaks in the chromatogram.[6][7][8]
-
Poor Sensitivity: Suboptimal injection parameters, such as incorrect split ratio or injector temperature, can result in low signal intensity.[3]
Q3: Can this compound derivatives be analyzed by HPLC?
A3: While GC-MS is more common for these volatile derivatives, High-Performance Liquid Chromatography (HPLC) can also be used. However, since the TFAA-derivatized compounds lack a strong chromophore, detection might require a mass spectrometer (LC-MS) or derivatization with a UV-active agent for UV detection.[9] Optimization of the mobile phase is critical to achieve good separation and peak shape.[10][11][12]
Q4: How long are the derivatized samples stable?
A4: The stability of derivatized samples can vary depending on the specific derivative and storage conditions. For some this compound derivatives, stability has been demonstrated for up to 2-5 days when stored properly.[13] It is recommended to analyze the samples as soon as possible after derivatization or to perform a stability study for the specific compounds of interest.
Troubleshooting Guides
GC-MS Analysis
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | 1. Active sites in the liner or column: The liner may be contaminated or not sufficiently inert.[3][4] 2. Improper column installation: Dead volume can be created if the column is not installed correctly in the injector or detector.[4] 3. Low injector temperature: Incomplete vaporization of the sample.[14] | 1. Liner Maintenance: Replace the liner with a new, deactivated one. Using a liner with glass wool can aid in sample vaporization.[15] 2. Column Care: Trim the first few centimeters of the column. If the problem persists, replace the column.[4] 3. Optimize Injector Temperature: Increase the injector temperature in increments of 10-20°C, but avoid exceeding the thermal stability limit of your derivatives. A good starting point is often 250°C.[14][16] |
| Poor Sensitivity / No Peaks | 1. Incorrect split ratio: A high split ratio may lead to insufficient sample reaching the detector. 2. Leak in the injection port: Loss of sample during injection.[3] 3. Suboptimal injection volume: Injecting too little sample. | 1. Injection Mode: For trace analysis, use splitless injection to ensure the entire sample reaches the column.[17][18][19] 2. System Check: Perform a leak check of the injection port. 3. Optimize Injection Volume: A typical injection volume is 1 µL.[13][16] |
| Ghost Peaks | 1. Contamination from previous injections: Carryover from a previous, more concentrated sample.[8] 2. Degradation of TFAA reagent: Old or improperly stored TFAA can contain impurities.[6] 3. Contaminated solvent or glassware: Impurities in the solvents used for sample preparation or reconstitution.[7] | 1. Syringe and System Wash: Thoroughly wash the syringe and run blank injections with a clean solvent to flush the system.[7] 2. Fresh Reagents: Use fresh, high-purity TFAA for derivatization.[6] 3. Solvent Purity: Use HPLC-grade or equivalent high-purity solvents for all steps. |
| Broad Peaks | 1. Slow sample transfer: In splitless injection, a low initial oven temperature is needed to focus the analytes at the head of the column.[15] 2. Suboptimal splitless hold time: If the hold time is too short, not all the sample will be transferred to the column. If it is too long, it can cause the solvent peak to tail excessively.[19] | 1. Oven Temperature Program: Set the initial oven temperature 10-15°C below the boiling point of the solvent.[15] 2. Optimize Hold Time: The splitless hold time should be sufficient for the carrier gas to sweep the liner volume 1.5 to 2 times.[18] |
HPLC-MS Analysis
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape | 1. Inappropriate mobile phase: The pH or organic solvent composition may not be optimal for the analytes. 2. Column overload: Injecting too much sample. | 1. Mobile Phase Optimization: Experiment with different mobile phase modifiers (e.g., formic acid, ammonium formate) and organic solvents (e.g., acetonitrile, methanol) to improve peak shape.[10][20] 2. Reduce Injection Volume: Decrease the injection volume or dilute the sample. |
| Low Signal Intensity | 1. Poor ionization: The mobile phase may be suppressing ionization in the MS source. 2. Suboptimal MS parameters: The source and analyzer settings may not be optimized for the derivatives. | 1. Mobile Phase Additives: The addition of modifiers like formic acid can improve ionization efficiency.[10] 2. MS Tuning: Tune the mass spectrometer for the specific mass range of your derivatized compounds. |
Quantitative Data Summary
GC-MS Injection Parameters
| Parameter | Recommended Value | Reference |
| Injection Mode | Splitless | [13][16] |
| Injector Temperature | 250 °C | [16] |
| Injection Volume | 1 µL | [13][16] |
| Pulse Pressure | 40 psi | [16] |
| Carrier Gas | Helium | |
| Flow Rate | 2 mL/min |
HPLC-MS Injection and Mobile Phase Parameters
| Parameter | Recommended Value | Reference |
| Injection Volume | 10 - 25 µL | [11] |
| Column Temperature | 25 °C | [11] |
| Flow Rate | 1.0 mL/min | [11] |
| Mobile Phase | Acetonitrile/Ammonium Formate Buffer | [11] |
Experimental Protocols
Detailed Protocol for Derivatization of Piperazine Derivatives with TFAA for GC-MS Analysis
This protocol is adapted from a validated method for the analysis of piperazine designer drugs.[13]
1. Sample Preparation (Solid Phase Extraction - SPE): a. Condition an OASIS MCX SPE column (30 mg, 1 cm³) with 2 mL of 0.1 M HCl followed by 2 mL of methanol. b. Apply the sample to the conditioned SPE column. c. Wash the column with 2 mL of 0.1 M HCl and then 2 mL of methanol. Discard the eluates. d. Elute the compounds of interest with 2 mL of a 5% NH₄OH in methanol solution into a glass tube.
2. Drying: a. Evaporate the eluate to dryness under a gentle stream of nitrogen. b. For complete removal of residual water, place the open tubes in a desiccator containing phosphorus pentoxide (P₂O₅) overnight.
3. Derivatization: a. To the dry residue, add 50 µL of ethyl acetate and 50 µL of Trifluoroacetic Anhydride (TFAA). b. Cap the vial tightly and incubate at 70°C for 30 minutes. c. After incubation, cool the samples to room temperature. d. Evaporate the sample to dryness under a stream of nitrogen.
4. Reconstitution and Analysis: a. Reconstitute the dried derivative in 100 µL of ethyl acetate. b. Inject 1 µL of the final solution into the GC-MS system.
Visualizations
Caption: Experimental workflow for the derivatization and analysis of piperazine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. agilent.com [agilent.com]
- 5. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 6. Ghost peaks appearing in results using a gradient with TFA which can degrade with time - Tips & Suggestions [mtc-usa.com]
- 7. Troubleshooting Problems with Ghost Peaks [m-pharmaguide.com]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Optimization of Automatic Synthesis and Separation of [18F] AV-45 and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scholars.direct [scholars.direct]
- 14. Optimizing Splitless Injections: Inlet Temperature [restek.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. scholars.direct [scholars.direct]
- 17. Optimizing Splitless Injections: Introduction [restek.com]
- 18. Optimizing Splitless Injection [restek.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Minimizing side reactions during Trifluoroacetylpiperazine derivatization
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting assistance and frequently asked questions (FAQs) to minimize side reactions during trifluoroacetylpiperazine (TFAP) derivatization for analytical purposes, primarily focusing on gas chromatography-mass spectrometry (GC-MS) applications.
Troubleshooting Guide
This section addresses specific issues that may arise during the trifluoroacetylation of piperazine and its derivatives.
Question 1: Why is the derivatization of my piperazine-containing analyte incomplete?
Answer:
Incomplete derivatization is a common issue that can arise from several factors. The primary reasons include insufficient reagent, suboptimal reaction conditions, or the presence of moisture.
Potential Causes and Solutions:
-
Insufficient Derivatizing Reagent: The molar ratio of trifluoroacetic anhydride (TFAA) to the analyte is critical. For piperazine, which has two reactive amine groups, a sufficient excess of TFAA is necessary to drive the reaction to completion, especially if the formation of the bis-trifluoroacetylated derivative is desired.
-
Suboptimal Reaction Temperature and Time: Derivatization reactions are temperature and time-dependent. Low temperatures or short incubation times may not provide enough energy for the reaction to proceed to completion. Conversely, excessively high temperatures or prolonged heating can lead to the degradation of the analyte or the derivative.[1]
-
Presence of Moisture: TFAA is highly reactive with water. Any moisture present in the sample, solvent, or glassware will consume the reagent, reducing its availability for derivatizing the target analyte.[2] It is crucial to ensure all materials are anhydrous.
Question 2: I am observing multiple peaks for my derivatized analyte in the chromatogram. What could be the cause?
Answer:
The presence of multiple peaks for a single analyte post-derivatization often points to the formation of different derivatized species or degradation products.
Potential Causes and Solutions:
-
Mono- vs. Bis-Derivatization: Piperazine has two secondary amine groups, both of which can be acylated by TFAA. Depending on the reaction conditions (especially the stoichiometry of TFAA to piperazine), you may be forming a mixture of mono-trifluoroacetylpiperazine and N,N'-bis(trifluoroacetyl)piperazine. To favor the formation of the bis-derivative, a larger excess of TFAA and more stringent reaction conditions (higher temperature or longer time) may be required.
-
Analyte Degradation: The derivatization conditions, particularly high temperatures, can sometimes lead to the degradation of the target analyte or the newly formed derivative. It is advisable to optimize the temperature and reaction time to achieve complete derivatization without causing degradation.[3]
-
Side Reactions with Matrix Components: If you are analyzing complex samples, other components in the matrix with active hydrogens (e.g., alcohols, phenols) can also react with TFAA, leading to the formation of multiple derivatized products and potential interference. Proper sample clean-up before derivatization is essential.
Question 3: The response of my derivatized analyte is low or inconsistent. What should I check?
Answer:
Low or inconsistent analytical response can be due to issues with the derivatization reaction itself, the stability of the derivative, or problems with the analytical instrument.
Potential Causes and Solutions:
-
Incomplete Reaction: As discussed in Question 1, ensure the derivatization goes to completion.
-
Derivative Instability: Trifluoroacetyl derivatives can be susceptible to hydrolysis, especially in the presence of trace moisture. It is recommended to analyze the derivatized samples as soon as possible after preparation. Studies have shown that the stability of derivatized piperazine samples can vary, with some being stable for up to 4 days when stored at 4°C.[4][5]
-
Adsorption in the GC System: Active sites in the GC inlet liner or the column can lead to the adsorption of the analyte, resulting in poor peak shape and low response. Using a deactivated liner and a high-quality capillary column is recommended.
-
Improper GC-MS Conditions: The injection temperature, temperature program, and mass spectrometer parameters should be optimized for the specific trifluoroacetylated derivative.
Frequently Asked Questions (FAQs)
What is the primary purpose of trifluoroacetylating piperazine?
Trifluoroacetylation is a chemical derivatization technique used to improve the analytical properties of compounds for gas chromatography. The addition of the trifluoroacetyl group increases the volatility and thermal stability of the piperazine derivative, making it more amenable to GC analysis. It also improves chromatographic peak shape and can enhance sensitivity, especially with electron capture detection.
What are the main side reactions to be aware of?
The most common side reactions include incomplete derivatization leading to a mixture of mono- and bis-trifluoroacetylated products, and hydrolysis of the derivative if moisture is present. At elevated temperatures, degradation of the analyte or the derivative can also occur.[1][2][3]
How can I control the formation of mono- versus bis-trifluoroacetylated piperazine?
The stoichiometry of the reactants is the primary factor. To favor the formation of the N,N'-bis(trifluoroacetyl)piperazine, use a significant molar excess of TFAA. Optimizing the reaction temperature and time can also help drive the reaction towards the fully derivatized product. For quantitative analysis where a single derivative is desired, it is crucial to establish reaction conditions that consistently produce either the mono- or bis-derivative with high yield.
What are the ideal reaction conditions for trifluoroacetylation of piperazine?
A commonly used protocol for the derivatization of piperazine derivatives involves adding 50 µL of ethyl acetate and 50 µL of TFAA to the dry residue of the sample. The reaction mixture is then incubated at 70°C for 30 minutes.[4][5] However, these conditions may need to be optimized for your specific analyte and analytical system.
Is a catalyst necessary for this reaction?
While TFAA is a highly reactive acylating agent, the reaction can be facilitated by the use of a non-nucleophilic base, such as pyridine or triethylamine, which acts as a scavenger for the trifluoroacetic acid byproduct. However, for many applications, the reaction proceeds efficiently without a catalyst.
Quantitative Data Summary
The following tables provide a summary of quantitative data related to the GC-MS analysis of trifluoroacetylated piperazine derivatives.
Table 1: GC-MS Method Validation Parameters for Trifluoroacetylated Piperazine Derivatives
| Parameter | BZP-TFA | TFMPP-TFA | Matrix | Reference |
| Limit of Detection (LOD) | 0.004 µg/mL | 0.004 µg/mL | Plasma | [4][5] |
| 0.002 µg/mL | 0.002 µg/mL | Urine | [4][5] | |
| Limit of Quantification (LOQ) | 0.016 µg/mL | 0.016 µg/mL | Plasma | [4][5] |
| 0.008 µg/mL | 0.008 µg/mL | Urine | [4][5] | |
| Linearity Range | 0 - 10 µg/mL | 0 - 10 µg/mL | Plasma, Urine | [5] |
| Extraction Efficiency | 79% - 96% | 79% - 96% | Plasma | [4] |
| 90% - 108% | 90% - 108% | Urine | [4] |
BZP-TFA: Trifluoroacetylated 1-benzylpiperazine; TFMPP-TFA: Trifluoroacetylated 1-(3-trifluoromethylphenyl)piperazine
Table 2: Stability of Derivatized Piperazine Samples at 4°C
| Concentration | Stability in Plasma | Stability in Urine | Reference |
| Low (e.g., 0.016 µg/mL) | Up to 2 days | Not specified | [4][5] |
| Intermediate (e.g., 0.4 µg/mL) | Up to 4 days | Not specified | [4][5] |
| High (e.g., 10 µg/mL) | Up to 4 days | Not specified | [4][5] |
Experimental Protocols
Protocol 1: Trifluoroacetylation of Piperazine Derivatives in Biological Matrices [4][5]
This protocol is adapted for the derivatization of piperazine derivatives such as 1-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP) in plasma and urine for GC-MS analysis.
Materials:
-
Trifluoroacetic anhydride (TFAA)
-
Ethyl acetate (anhydrous)
-
Nitrogen gas supply
-
Heater block or water bath
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Preparation: Extract the piperazine analyte from the biological matrix using an appropriate method (e.g., solid-phase extraction).
-
Drying: Evaporate the eluate containing the analyte to dryness under a gentle stream of nitrogen. To ensure complete removal of water, which can interfere with the derivatization, place the dried residue in a desiccator containing a drying agent (e.g., phosphorus pentoxide) overnight.
-
Derivatization Reaction:
-
To the dry residue, add 50 µL of anhydrous ethyl acetate.
-
Add 50 µL of TFAA.
-
Cap the reaction vial tightly and vortex briefly to mix.
-
-
Incubation: Incubate the reaction mixture at 70°C for 30 minutes.
-
Solvent Removal: After incubation, cool the sample to room temperature. Evaporate the solvent and excess TFAA to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried derivative in a suitable volume (e.g., 100 µL) of anhydrous ethyl acetate.
-
GC-MS Analysis: Inject an aliquot (e.g., 1 µL) of the reconstituted sample into the GC-MS system.
Visualizations
Caption: Experimental workflow for this compound derivatization.
Caption: Reaction pathway for this compound derivatization.
Caption: Troubleshooting decision tree for TFAP derivatization.
References
Technical Support Center: Enhancing the Sensitivity of Trifluoroacetylpiperazine Derivatives in Mass Spectrometry
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you enhance the sensitivity of Trifluoroacetylpiperazine (TFAP) derivatives in your mass spectrometry (MS) experiments.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization with Trifluoroacetic Anhydride (TFAA) recommended for piperazine compounds in GC-MS analysis?
A1: Derivatization of piperazine compounds with TFAA is recommended to improve their analytical characteristics for GC-MS. The trifluoroacetylation process increases the volatility and thermal stability of the piperazine derivatives.[1] This chemical modification reduces the polarity of the analytes, leading to improved chromatographic peak shape, decreased tailing, and reduced analyte adsorption within the GC system.[1][2] Ultimately, these improvements contribute to enhanced detector response and overall sensitivity.[1][2]
Q2: What are the main advantages of using trifluoroacetyl derivatives for MS detection?
A2: Trifluoroacetyl derivatives offer several advantages for mass spectrometry detection. The introduction of fluorine atoms into the molecule enhances the electron-capturing properties of the derivative, which can significantly increase the sensitivity of detection, especially when using an electron capture detector (ECD).[3] In mass spectrometry, these derivatives are stable and often produce characteristic fragmentation patterns that can be used for confident identification and quantification.
Q3: How can I improve the signal-to-noise ratio (S/N) for my TFAP derivatives?
A3: Improving the signal-to-noise ratio is critical for achieving high sensitivity. In addition to optimizing derivatization and instrument parameters, computational methods can be employed. Signal averaging, where multiple spectra are acquired and averaged, can significantly reduce random noise. Digital smoothing algorithms, such as moving averages, can also be applied to the data to reduce high-frequency noise.
Q4: Which ionization technique is best for this compound derivatives in LC-MS?
A4: The choice of ionization technique in LC-MS, primarily between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), depends on the polarity and molecular weight of the analyte. ESI is generally preferred for more polar, ionizable compounds, while APCI is often more suitable for less polar, more volatile compounds with lower molecular weights.[4][5] For trifluoroacetylated piperazine derivatives, which have increased volatility and are less polar than their parent compounds, APCI may offer better sensitivity.[5] However, it is always recommended to empirically test both ionization sources for your specific derivative to determine the optimal choice.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound derivatives by mass spectrometry.
| Problem | Potential Cause | Recommended Solution |
| Low or No Signal Intensity | Incomplete derivatization. | Review the derivatization protocol. Ensure all reagents are fresh and anhydrous. Optimize reaction time and temperature. |
| Sample concentration is too low. | Concentrate the sample or inject a larger volume if possible. | |
| Leak in the MS system. | Check for leaks in the gas lines, injector, and column fittings using an electronic leak detector.[6] | |
| Incorrect MS parameters. | Optimize ion source parameters (e.g., temperature, gas flows, voltages). For GC-MS, ensure you are using Selected Ion Monitoring (SIM) for maximum sensitivity. For LC-MS/MS, optimize Multiple Reaction Monitoring (MRM) transitions. | |
| Poor Peak Shape (Tailing) | Active sites in the GC inlet or column. | Use a deactivated inlet liner and a high-quality, low-bleed GC column. Consider trimming the first few centimeters of the column. |
| Incomplete derivatization. | Unreacted piperazine derivatives with free amine groups can interact with active sites. Ensure the derivatization reaction goes to completion. | |
| High Background Noise | Contaminated carrier gas or solvent. | Use high-purity gases and solvents. Ensure gas purification traps are functional.[7] |
| Column bleed. | Condition the GC column according to the manufacturer's instructions. Avoid exceeding the column's maximum operating temperature. | |
| Contaminated ion source. | Clean the ion source according to the manufacturer's recommended procedure.[8] | |
| Poor Reproducibility | Inconsistent derivatization. | Ensure precise and consistent addition of all reagents. Control the reaction time and temperature accurately for all samples and standards. |
| Instability of derivatized samples. | Analyze the derivatized samples as soon as possible. If storage is necessary, evaluate the stability of the derivatives over time at a specific temperature (e.g., 4°C) and protect from moisture.[9] |
Quantitative Data on Sensitivity Enhancement
Derivatization of piperazine compounds to their trifluoroacetyl derivatives significantly enhances their detectability in mass spectrometry. The following table summarizes the limits of detection (LOD) and quantification (LOQ) achieved for two piperazine derivatives after trifluoroacetylation and analysis by GC-MS.
| Compound | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| 1-Benzylpiperazine (BZP) | Plasma | 0.004 µg/mL | 0.016 µg/mL |
| Urine | 0.002 µg/mL | 0.008 µg/mL | |
| 1-(3-trifluoromethylphenyl)piperazine (TFMPP) | Plasma | 0.004 µg/mL | 0.016 µg/mL |
| Urine | 0.002 µg/mL | 0.008 µg/mL | |
| Data sourced from a validated GC-MS method for the simultaneous quantification of BZP and TFMPP.[9] |
Experimental Protocols
Protocol 1: Trifluoroacetylation of Piperazine Derivatives for GC-MS Analysis
This protocol describes the derivatization of piperazine-containing analytes using Trifluoroacetic Anhydride (TFAA).
Materials:
-
Dried sample extract containing piperazine analytes.
-
Ethyl acetate (anhydrous).
-
Trifluoroacetic Anhydride (TFAA).
-
Nitrogen gas supply for evaporation.
-
Heating block or water bath.
-
GC-MS system.
Procedure:
-
Sample Preparation: Ensure the sample extract is completely dry. Any residual water will hydrolyze the TFAA reagent. This can be achieved by evaporating the sample to dryness under a gentle stream of nitrogen.
-
Derivatization Reaction:
-
To the dry residue, add 50 µL of anhydrous ethyl acetate.
-
Add 50 µL of TFAA to the sample solution.
-
Tightly cap the reaction vial and vortex briefly.
-
Incubate the reaction mixture at 70°C for 30 minutes.
-
-
Solvent and Excess Reagent Removal:
-
After incubation, cool the vial to room temperature.
-
Evaporate the solvent and excess TFAA to dryness under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried derivative in an appropriate volume (e.g., 100 µL) of anhydrous ethyl acetate.
-
-
GC-MS Analysis:
-
Inject 1 µL of the reconstituted sample into the GC-MS system.
-
Protocol 2: Optimizing MS Parameters for Enhanced Sensitivity
For GC-MS (Selected Ion Monitoring - SIM):
-
Full Scan Analysis: Initially, analyze a derivatized standard in full scan mode to identify the retention time and the most abundant and specific fragment ions of the TFAP derivative.
-
Ion Selection: Select at least two to three characteristic ions for each analyte. The most abundant ion is typically used for quantification (quantifier ion), while others are used for confirmation (qualifier ions).
-
SIM Method Development: Create a time-segmented SIM method. For each time segment corresponding to the elution of a target analyte, monitor only the selected ions for that compound. This maximizes the dwell time on each ion of interest, significantly increasing sensitivity compared to a full scan.
For LC-MS (Electrospray Ionization - ESI):
-
Infusion Analysis: Infuse a standard solution of the TFAP derivative directly into the mass spectrometer to optimize the ion source parameters.
-
Parameter Optimization:
-
Capillary/Spray Voltage: Adjust the voltage to achieve a stable and optimal ion signal. Typical starting values are 3-5 kV for positive ion mode.[10]
-
Cone Voltage/Fragmentor Voltage: This voltage influences in-source fragmentation. Optimize it to maximize the abundance of the precursor ion of interest for MS/MS analysis.[11][12]
-
Gas Flows (Nebulizer and Drying Gas): Optimize the nebulizer gas pressure to ensure efficient droplet formation and the drying gas flow and temperature to promote desolvation without causing thermal degradation of the analyte.
-
Source Temperature: Adjust the source temperature to facilitate efficient desolvation.
-
Visualizations
Caption: Workflow for Trifluoroacetylation and MS Analysis.
Caption: Troubleshooting Logic for Low Signal Intensity.
References
- 1. researchgate.net [researchgate.net]
- 2. gcms.cz [gcms.cz]
- 3. jfda-online.com [jfda-online.com]
- 4. americanlaboratory.com [americanlaboratory.com]
- 5. youtube.com [youtube.com]
- 6. gentechscientific.com [gentechscientific.com]
- 7. agilent.com [agilent.com]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. scholars.direct [scholars.direct]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Shimadzu LCMS 2020 Cone Voltage - Chromatography Forum [chromforum.org]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods Utilizing Trifluoroacetyl Derivatization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical method validation parameters for the derivatization of target analytes, with a focus on trifluoroacetylation. While the specific use of Trifluoroacetylpiperazine as a derivatizing agent is not extensively documented in scientific literature, this guide will focus on the widely used and well-validated reagent, Trifluoroacetic Anhydride (TFAA). The principles and methodologies discussed are broadly applicable to the validation of analytical methods employing other trifluoroacetylating agents.
The selection of an appropriate derivatization reagent is critical for enhancing the volatility, thermal stability, and detectability of analytes, particularly for gas chromatography-mass spectrometry (GC-MS) analysis.[1] This guide will compare TFAA with other common derivatizing agents and provide the necessary framework for validating analytical methods that incorporate a trifluoroacetylation step.
Comparative Performance of Derivatizing Agents
The choice of derivatizing agent significantly impacts the sensitivity, precision, and overall performance of an analytical method. The following table summarizes key validation parameters for different derivatizing agents used in the analysis of various compounds, providing a basis for comparison.
| Derivatizing Agent | Analyte Class | Analytical Technique | Linearity (r²) | LOD (Limit of Detection) | LOQ (Limit of Quantitation) | Recovery (%) | Precision (%RSD) | Reference |
| Trifluoroacetic Anhydride (TFAA) | Amphetamines | GC-MS | >0.99 | 0.5 - 2.5 ng/mL | 2.5 - 10 ng/mL | Not Reported | < 15 | [2] |
| Pentafluoropropionic Anhydride (PFPA) | Amphetamines | GC-MS | >0.99 | 0.2 - 1.0 ng/mL | 2.5 - 5 ng/mL | Not Reported | < 15 | [2] |
| Heptafluorobutyric Anhydride (HFBA) | Amphetamines | GC-MS | >0.99 | 0.1 - 0.5 ng/mL | 2.5 - 5 ng/mL | Not Reported | < 15 | [2] |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Steroids, Amino Acids | GC-MS | >0.99 | Analyte dependent | Analyte dependent | >90 | < 10 | [3][4] |
| Pentafluorobenzyl Bromide (PFBBr) | Phenols, Carboxylic Acids | GC-ECD/MS | >0.99 | pg/mL range | pg/mL - ng/mL range | >85 | < 15 | [5] |
Note: The performance of a derivatizing agent is highly dependent on the specific analyte and the sample matrix. The data presented above should be considered as a general guide.
Experimental Protocols
A well-defined experimental protocol is the foundation of a validated analytical method. Below is a general procedure for the derivatization of a primary or secondary amine, such as piperazine, using Trifluoroacetic Anhydride (TFAA) for subsequent GC-MS analysis.
Protocol: Trifluoroacetylation of Piperazine with TFAA for GC-MS Analysis
1. Materials and Reagents:
-
Piperazine standard
-
Trifluoroacetic Anhydride (TFAA)
-
Ethyl acetate (or other suitable solvent, anhydrous)
-
Anhydrous sodium sulfate
-
Nitrogen gas (for evaporation)
-
GC vials with inserts
2. Standard and Sample Preparation:
-
Prepare a stock solution of piperazine in a suitable solvent (e.g., methanol).
-
Prepare a series of calibration standards by diluting the stock solution.
-
For samples, perform a suitable extraction to isolate the piperazine-containing fraction. Ensure the final extract is in a volatile, anhydrous solvent.
3. Derivatization Procedure:
-
To 100 µL of the standard or sample solution in a GC vial, add 50 µL of TFAA.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the reaction mixture at 70°C for 30 minutes.[2]
-
Cool the vial to room temperature.
-
Evaporate the solvent and excess reagent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate.
-
The sample is now ready for GC-MS analysis.
4. GC-MS Analysis:
-
Injector: Splitless mode, 250°C
-
Column: 5% Phenyl Methyl Siloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Oven Program: Initial temperature 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV. Scan range 50-550 m/z.
Visualizing the Workflow and Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate complex workflows and relationships in analytical method validation.
Caption: Workflow for Trifluoroacetyl Derivatization.
Caption: Pathway for Analytical Method Validation.
Conclusion
The validation of an analytical method is a crucial step in ensuring the reliability and accuracy of results in research and drug development. While the direct application of this compound as a derivatizing agent is not well-established in the reviewed literature, the principles of method validation remain universal. The use of well-characterized reagents like Trifluoroacetic Anhydride (TFAA) for trifluoroacetylation provides a robust approach for the analysis of a wide range of compounds. By following established validation guidelines, such as those from the International Council for Harmonisation (ICH), and by systematically evaluating parameters like linearity, accuracy, precision, and sensitivity, researchers can develop and implement reliable analytical methods suitable for their intended purpose.[6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. 1-(Trifluoroacetyl)piperidine | CymitQuimica [cymitquimica.com]
- 3. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 4. Profiling of chiral and achiral carboxylic acid metabolomics: synthesis and evaluation of triazine-type chiral derivatization reagents for carboxylic acids by LC-ESI-MS/MS and the application to saliva of healthy volunteers and diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. multiresearchjournal.com [multiresearchjournal.com]
- 7. fda.gov [fda.gov]
A Head-to-Head Battle of Acylating Agents: TFAA Dominates the Field as Trifluoroacetylpiperazine Remains on the Sidelines
For researchers, scientists, and drug development professionals seeking to enhance the analytical detection of compounds with active hydrogen atoms, derivatization is a critical step. The choice of reagent is paramount to achieving desired volatility, thermal stability, and chromatographic performance. This guide provides a comprehensive comparison of the widely used derivatizing agent, Trifluoroacetic Anhydride (TFAA), against the lesser-known Trifluoroacetylpiperazine (TFAP).
Our investigation into the derivatization efficiency of these two compounds reveals a stark contrast. Trifluoroacetic Anhydride (TFAA) is a well-documented and extensively used reagent for the acylation of a variety of functional groups, particularly in the analysis of drugs of abuse by gas chromatography-mass spectrometry (GC-MS). In contrast, a thorough review of scientific literature and chemical databases indicates that this compound (TFAP), while commercially available, is primarily designated as a chemical intermediate for synthesis and lacks published applications as a derivatization agent for analytical purposes.
Trifluoroacetic Anhydride (TFAA): The Established Workhorse
Trifluoroacetic Anhydride is a powerful acylating agent that readily reacts with primary and secondary amines, alcohols, and phenols. This reaction replaces active hydrogens with a trifluoroacetyl group, thereby increasing the volatility and thermal stability of the analyte, making it amenable to GC-MS analysis.[1] TFAA is particularly noted for its high reactivity and the volatility of its derivatives.[2]
Performance in Drug Analysis
TFAA is frequently employed in the confirmation testing for drugs of abuse.[1] Its effectiveness has been compared with other perfluoro acid anhydrides like pentafluoropropionic anhydride (PFPA) and heptafluorobutyric anhydride (HFBA). A comparative study on the analysis of amphetamines and cathinones in oral fluid provides valuable insights into their relative performance. While all three reagents were effective, PFPA demonstrated the best sensitivity.[3][4] The limits of quantification (LOQ) from this study are summarized below.
| Analyte | Derivatizing Agent | Limit of Quantification (LOQ) (ng/mL) |
| Amphetamine (AMP) | TFAA | 5 |
| PFPA | 2.5 | |
| HFBA | 5 | |
| Methamphetamine (MA) | TFAA | 5 |
| PFPA | 2.5 | |
| HFBA | 5 | |
| 3,4-Methylenedioxyamphetamine (MDA) | TFAA | 5 |
| PFPA | 2.5 | |
| HFBA | 5 | |
| 3,4-Methylenedioxymethamphetamine (MDMA) | TFAA | 5 |
| PFPA | 2.5 | |
| HFBA | 5 | |
| Mephedrone | TFAA | 10 |
| PFPA | 5 | |
| HFBA | 10 |
Data extracted from Al-Asmari et al. (2017).[3][4]
Experimental Protocol for TFAA Derivatization of Amines
The following is a general protocol for the derivatization of primary or secondary amines with TFAA for GC-MS analysis. This protocol may require optimization for specific applications.[1][5]
Materials:
-
Dried sample extract or standard
-
Trifluoroacetic anhydride (TFAA)
-
Ethyl acetate (or another suitable solvent like toluene)
-
Triethylamine (optional, as an acid scavenger)
-
Reaction vials with PTFE-lined caps
-
Heating block or water bath
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Transfer an aliquot of the sample or standard solution into a reaction vial and evaporate to complete dryness under a gentle stream of nitrogen.
-
Reconstitution: Add 50 µL of ethyl acetate to the dried residue.
-
Derivatization: Add 50 µL of TFAA to the vial. If an acid scavenger is used, a small amount of triethylamine can be added prior to the TFAA.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 30 minutes.
-
Analysis: Cool the vial to room temperature. An aliquot of the derivatized sample can then be directly injected into the GC-MS system.
This compound (TFAP): An Enigma in Derivatization
In stark contrast to TFAA, there is a notable absence of published scientific literature detailing the use of this compound as a derivatization reagent for analytical chemistry. While the compound is commercially available from chemical suppliers, it is often categorized as a "chemical intermediate" or for "research use only," suggesting its primary application lies in the synthesis of other molecules rather than as a standalone analytical reagent.
Due to the lack of experimental data, a direct comparison of TFAP's derivatization efficiency with TFAA is not possible. Key performance indicators such as reaction kinetics, derivative stability, and sensitivity for various analytes remain uncharacterized in the public domain.
Objective Comparison and Conclusion
The comparison between this compound and TFAA for derivatization efficiency is largely one-sided due to the extensive body of research supporting TFAA and the absence of data for TFAP.
| Feature | This compound (TFAP) | Trifluoroacetic Anhydride (TFAA) |
| Primary Application | Chemical Synthesis Intermediate | Analytical Derivatization Reagent |
| Published Protocols | None found | Numerous for various analytes |
| Comparative Data | None found | Compared with PFPA, HFBA, etc.[3][4][6] |
| Analyte Scope | Unknown | Amines, Alcohols, Phenols[1][2] |
| GC-MS Applications | None documented | Widespread, especially for drugs of abuse[1][3] |
References
- 1. researchgate.net [researchgate.net]
- 2. Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.marketpublishers.com [pdf.marketpublishers.com]
- 5. scbt.com [scbt.com]
- 6. thermofisher.com [thermofisher.com]
A Comparative Guide to Piperazine Derivatives: From Synthetic Intermediate to Active Pharmacophore
For Researchers, Scientists, and Drug Development Professionals
The piperazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents across a wide range of disease areas.[1][2] Its unique physicochemical properties and synthetic versatility allow for extensive modification, enabling the fine-tuning of pharmacological activity.[3] This guide provides a comparative analysis of Trifluoroacetylpiperazine (TFAP), a key synthetic intermediate, with other well-characterized piperazine derivatives, highlighting how structural modifications dictate biological function. We focus on 1-(3-trifluoromethylphenyl)piperazine (TFMPP) and 1-(3-chlorophenyl)piperazine (mCPP) as primary comparators due to their extensive characterization as pharmacologically active agents targeting central nervous system receptors.
This compound: A Versatile Building Block
This compound (TFAP) is primarily utilized as a chemical intermediate in organic synthesis.[4] The trifluoroacetyl group serves as a highly reactive moiety or a protecting group, facilitating the construction of more complex molecules. Its value lies in its ability to introduce the trifluoroacetyl group or to be easily modified for subsequent synthetic steps. Unlike the other derivatives discussed here, TFAP is not typically investigated for direct biological activity but rather as a precursor for creating novel pharmaceutical candidates. A related compound, 1-Trifluoroacetyl piperidine, is noted for its role as an intermediate in synthesizing drugs for neurological disorders, where the trifluoromethyl group can enhance lipophilicity and metabolic stability.[5][6]
Phenylpiperazines: Pharmacologically Active Derivatives
In contrast to TFAP, phenylpiperazine derivatives, where a substituted phenyl ring is attached to one of the piperazine nitrogens, are renowned for their significant pharmacological effects, particularly on the central nervous system.[7][8] These compounds frequently interact with monoamine neurotransmitter systems, acting on serotonin and dopamine receptors.[2]
1-(3-trifluoromethylphenyl)piperazine (TFMPP): TFMPP is a potent serotonin (5-HT) receptor agonist and releasing agent.[9][10] The presence of the trifluoromethyl (-CF3) group on the phenyl ring is crucial for its pharmacological profile. This group is a well-established bioisostere for chlorine and is known to increase lipophilicity, metabolic stability, and binding affinity of drug candidates.[11][12] TFMPP exhibits high affinity for several serotonin receptor subtypes and is often studied for its effects on serotonergic neurotransmission.[9][13][14]
1-(3-chlorophenyl)piperazine (mCPP): Similar to TFMPP, mCPP is another widely studied phenylpiperazine derivative that acts as a non-selective serotonin receptor agonist.[15] It is also a metabolite of several psychotropic drugs, including trazodone. Its distinct pharmacological profile provides a valuable point of comparison to understand the structure-activity relationships (SAR) within this chemical class.
Quantitative Comparison of Pharmacological Activity
The following table summarizes the receptor binding affinities (Ki, nM) for TFMPP and mCPP at key serotonin receptors. Lower Ki values indicate higher binding affinity. This compound is not included as no comparable pharmacological data is available.
| Compound | 5-HT1A (Ki, nM) | 5-HT1B (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) | 5-HT3 (IC50, nM) | Primary Mechanism |
| TFMPP | 288 - 1,950 | 30 - 132 | 160 - 269 | 62 | 2,373 | 5-HT Receptor Agonist / Releasing Agent[9][15] |
| mCPP | 132 | 120 | 117 | 29 | 61.4 | 5-HT Receptor Agonist / 5-HT3 Antagonist[9][15] |
Experimental Protocols
The data presented above are typically generated using standardized in vitro assays. Below are outlines of the key experimental methodologies.
Radioligand Receptor Binding Assay
Objective: To determine the binding affinity of a test compound (e.g., TFMPP, mCPP) for a specific neurotransmitter receptor.[16]
Methodology:
-
Preparation of Cell Membranes: Cell lines (e.g., HEK293 or CHO) stably expressing the human receptor of interest (e.g., 5-HT1A, 5-HT2A) are cultured and harvested. The cells are lysed, and the cell membranes containing the receptors are isolated via centrifugation.
-
Binding Reaction: A fixed concentration of a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]ketanserin for 5-HT2A) is incubated with the prepared cell membranes in a buffer solution.
-
Competition Assay: Increasing concentrations of the unlabeled test compound are added to the incubation mixture to compete with the radioligand for binding to the receptor.
-
Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters, separating the bound radioligand from the unbound. The radioactivity retained on the filters, corresponding to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The binding affinity (Ki) is then determined using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing Relationships and Processes
Diagrams created using the DOT language provide clear visual representations of workflows and biological pathways relevant to the study of piperazine derivatives.
Conclusion
This guide illustrates the critical distinction between piperazine derivatives designed as synthetic tools and those developed as pharmacologically active agents. This compound represents the former, a valuable intermediate for constructing novel molecules. In contrast, derivatives like TFMPP and mCPP are powerful pharmacological probes and templates for drug discovery, demonstrating how subtle changes to the phenyl substituent dramatically influence biological activity. Understanding these structure-activity relationships is fundamental for researchers in medicinal chemistry and drug development aiming to design the next generation of piperazine-based therapeutics.
References
- 1. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. 1-Trifluoroacetyl Piperidine [myskinrecipes.com]
- 7. Phenylpiperazine - Wikipedia [en.wikipedia.org]
- 8. Dopaminergic profile of new heterocyclic N-phenylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]
- 10. caymanchem.com [caymanchem.com]
- 11. jelsciences.com [jelsciences.com]
- 12. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. esmed.org [esmed.org]
- 14. grokipedia.com [grokipedia.com]
- 15. mCPP but not TFMPP is an antagonist at cardiac 5HT3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Inter-laboratory Perspectives on Trifluoroacetyl Derivatization for Chromatographic Analysis
A Comparative Guide to Performance and Protocols
This guide synthesizes data from single-laboratory validation studies to offer insights into method performance, presents detailed experimental protocols, and illustrates the typical workflows involved in derivatization procedures.
Comparative Performance of Acylation Agents
The choice of derivatizing reagent can significantly impact the sensitivity and overall performance of an analytical method. The following tables summarize quantitative data from studies comparing TFAA with other perfluoroacylation reagents, such as pentafluoropropionic anhydride (PFPA) and heptafluorobutyric anhydride (HFBA), for the analysis of various compounds.
Table 1: Comparison of Limits of Quantification (LOQ) for Amphetamine-Related Drugs using different Acylation Reagents in Oral Fluid. [1]
| Analyte | TFAA (ng/mL) | PFPA (ng/mL) | HFBA (ng/mL) |
| Amphetamine (AMP) | 10 | 5 | 5 |
| Methamphetamine (MA) | 10 | 5 | 5 |
| MDMA | 10 | 2.5 | 5 |
| MDEA | 10 | 2.5 | 5 |
| Cathinone (CAT) | 10 | 5 | 5 |
| Methcathinone (MC) | 10 | 5 | 5 |
| Mephedrone (MEP) | 10 | 5 | 5 |
| Ephedrine (EPH) | 10 | 5 | 5 |
| 4-MA | 10 | 5 | 5 |
| MDA | 10 | 2.5 | 5 |
Data sourced from a comparative study of derivatization methods for amphetamine-related drugs.[1]
Based on the signal-to-noise ratio, PFPA provided the best sensitivity, allowing for lower LOQs for some amphetamines and cathinones compared to TFAA and HFBA.[1]
Table 2: Validation Parameters for the Quantification of Piperazine Designer Drugs using TFAA Derivatization. [2][3]
| Parameter | 1-Benzylpiperazine (BZP) | 1-(3-trifluoromethylphenyl)piperazine (TFMPP) |
| Linearity Range (µg/mL) | 0 - 10 | 0 - 10 |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| LOD (Plasma, µg/mL) | 0.004 | 0.004 |
| LOQ (Plasma, µg/mL) | 0.016 | 0.016 |
| LOD (Urine, µg/mL) | 0.002 | 0.002 |
| LOQ (Urine, µg/mL) | 0.008 | 0.008 |
| Extraction Efficiency (Plasma) | 79% - 96% | 79% - 96% |
| Extraction Efficiency (Urine) | 90% - 108% | 90% - 108% |
This data demonstrates the high sensitivity, accuracy, and precision of the TFAA derivatization method for the simultaneous detection and quantification of BZP and TFMPP in various biological matrices.[3]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following are protocols for trifluoroacetylation using TFAA.
Protocol 1: Derivatization of Piperazine Designer Drugs in Biological Matrices[2][3]
This protocol describes the derivatization of 1-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP) for GC-MS analysis.
1. Sample Preparation:
-
Plasma: Perform protein precipitation by adding methanol (1:1 ratio), vortexing, and centrifuging. Collect the supernatant.
-
All Matrices (Plasma, Urine, Cell Culture Medium): Conduct enzymatic hydrolysis using β-glucuronidase overnight at 37°C.
-
Extraction: Use solid-phase extraction (SPE) for all matrices. For cell culture medium, a liquid-liquid extraction is performed prior to SPE.
2. Derivatization Procedure:
-
Evaporate the extracted sample to dryness under a nitrogen stream. To ensure complete removal of water, place the tubes in a desiccator with phosphorus pentoxide (P₂O₅) overnight.[2][3]
-
To the dry residue, add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).[2][3]
-
After incubation, cool the samples to room temperature and dry them under a nitrogen flow.[2][3]
-
Reconstitute the final residue in 100 µL of ethyl acetate for GC-MS analysis.[2][3]
Protocol 2: General Derivatization of Amphetamine-Related Drugs in Oral Fluid[1]
This protocol was used in a comparative study of HFBA, PFPA, and TFAA.
1. Extraction:
-
Extract the analytes and internal standards from 0.5 mL of oral fluid using ethyl acetate in the presence of 0.1 N NaOH.
2. Derivatization Procedure:
-
Dry the extracts.
-
Derivatize the dried extracts with the chosen acylation reagent (HFBA, PFPA, or TFAA).
-
Heat at 70°C for 30 minutes.[1]
Visualizing the Workflow
Diagrams can clarify complex experimental procedures and logical flows. The following diagrams were created using the DOT language to illustrate the derivatization workflow.
References
A Comparative Guide to Trifluoroacetyl-Based Derivatization Methods for Accurate and Precise Analyte Quantification
For researchers, scientists, and drug development professionals, the accurate and precise quantification of analytes such as neurotransmitters and other bioactive amines is critical. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for this purpose, but often requires a derivatization step to improve the volatility, thermal stability, and chromatographic behavior of polar analytes. This guide provides a detailed comparison of trifluoroacetic anhydride (TFAA), a common trifluoroacetyl-based derivatization reagent, with its alternatives, pentafluoropropionic anhydride (PFPA) and heptafluorobutyric anhydride (HFBA).
This comparison is based on experimental data from studies analyzing various compounds, including amphetamines, cathinones, and catecholamines, to help you select the most suitable derivatization strategy for your research needs.
Performance Comparison of Acylating Agents
The choice of derivatizing agent can significantly impact the sensitivity, accuracy, and precision of a GC-MS method. The following tables summarize the performance of TFAA, PFPA, and HFBA in the analysis of different classes of compounds.
Table 1: Performance Comparison for the Analysis of Amphetamine-Type Stimulants and Synthetic Cathinones
| Parameter | Trifluoroacetic Anhydride (TFAA) | Pentafluoropropionic Anhydride (PFPA) | Heptafluorobutyric Anhydride (HFBA) | Reference(s) |
| Limit of Quantification (LOQ) | 2.5 - 10 ng/mL | 2.5 - 10 ng/mL | 2.5 - 10 ng/mL | [1] |
| Linearity (r²) | > 0.97 | > 0.99 | > 0.97 | [1] |
| Intra-day Precision (%RSD) | Within acceptable limits (typically <15%) | Within acceptable limits (typically <15%) | ≤ 3.1% | [1][2] |
| Inter-day Precision (%RSD) | Within acceptable limits (typically <15%) | Within acceptable limits (typically <15%) | ≤ 4.95% | [1][2] |
| Accuracy (%Bias) | Within acceptable limits (typically ±15%) | Within acceptable limits (typically ±15%) | 96.0% - 110.7% (within-day), 96.9% - 108.7% (between-day) | [1][2] |
| Notes | Generally good performance. | Considered the best choice for sensitivity in some studies. | Provides derivatives with higher mass, which can be advantageous in mass spectrometry. Gives more ions and multi-fragmentation patterns. | [1] |
Table 2: Performance in the Analysis of Endogenous Neurotransmitters (Catecholamines)
| Parameter | Trifluoroacetic Anhydride (TFAA) | Pentafluoropropionic Anhydride (PFPA) | Heptafluorobutyric Anhydride (HFBA) | Reference(s) |
| Limit of Detection (LOD) | As low as 4 pg | - | 0.2 - 5.0 ppb | [3][4] |
| Linearity | Maintained up to 120 pg | - | 1 - 5000 ng/mL (r² > 0.996) | [3][4] |
| Recovery | 13.7% - 100% (matrix dependent) | - | - | [4] |
| Notes | Enables picogram-level detection of norepinephrine, epinephrine, and dopamine. However, TFA derivatives may be less stable than others. | Data for direct comparison in catecholamine analysis is limited in the searched literature. | A two-step derivatization (O-trimethylsilylation, N-heptafluorobutyrylation) can be effective. | [3][5] |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for achieving reproducible and reliable results. Below are general methodologies for derivatization using TFAA, PFPA, and HFBA.
Protocol 1: Derivatization of Amphetamines and Cathinones in Oral Fluid
This protocol is a general procedure adapted from comparative studies.[1]
1. Sample Preparation:
-
To 0.5 mL of oral fluid, add an appropriate internal standard.
-
Perform a liquid-liquid extraction with ethyl acetate in an alkaline medium (e.g., 0.1 N NaOH).
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
2. Derivatization:
-
To the dried extract, add 50 µL of the chosen derivatizing agent (TFAA, PFPA, or HFBA) and 50 µL of a suitable solvent (e.g., ethyl acetate).
-
Vortex the mixture and incubate at 70°C for 30 minutes.
-
After incubation, evaporate the mixture to dryness.
-
Reconstitute the residue in a suitable solvent for GC-MS injection.
Protocol 2: Derivatization of Catecholamines in Biological Samples
This protocol is a generalized procedure based on methods for analyzing catecholamines.[3][4]
1. Sample Preparation:
-
Perform a solid-phase extraction (SPE) or liquid-liquid extraction to isolate the catecholamines from the biological matrix (e.g., plasma, urine, or tissue homogenate).
-
Evaporate the eluate or organic phase to dryness.
2. Derivatization (TFAA):
-
To the dried extract, add a solution of TFAA in a suitable solvent (e.g., acetonitrile).
-
Incubate the mixture at a specific temperature and time (e.g., 60°C for 20 minutes - optimization is recommended).
-
Evaporate the excess reagent and solvent and reconstitute for GC-MS analysis.
3. Two-Step Derivatization (for improved stability and sensitivity):
-
Step 1 (Silylation of hydroxyl groups): Add a silylating agent (e.g., N-methyl-N-(trimethylsilyl)-trifluoroacetamide - MSTFA) and incubate to protect the hydroxyl groups.
-
Step 2 (Acylation of amine groups): Add the acylating agent (e.g., HFBA) and incubate to derivatize the amine groups.
-
This two-step approach can reduce the formation of side products and improve derivative stability.[3]
Visualizing the Workflow
The following diagrams illustrate the general experimental workflows for sample preparation and derivatization for GC-MS analysis.
Caption: General experimental workflow for derivatization-based GC-MS analysis.
Caption: The core principle of acylation derivatization for GC-MS analysis.
Discussion and Recommendations
The choice between TFAA, PFPA, and HFBA depends on the specific analytes of interest and the desired analytical outcomes.
-
Trifluoroacetic Anhydride (TFAA) is a widely used and effective reagent for the derivatization of a broad range of amine-containing compounds. It generally provides good chromatographic performance and sensitivity. However, for some analytes, the resulting TFA derivatives may have lower stability compared to those formed with PFPA or HFBA.[5]
-
Pentafluoropropionic Anhydride (PFPA) often yields derivatives with improved sensitivity compared to TFAA.[1] The higher mass of the PFP group can also be beneficial for mass spectrometric analysis. For the analysis of amphetamines and cathinones, PFPA has been reported as the preferred agent in some comparative studies.[1]
-
Heptafluorobutyric Anhydride (HFBA) produces the heaviest derivatives among the three, which can be advantageous for moving the mass of fragment ions to a higher, less crowded region of the mass spectrum, potentially reducing background interference. HFBA has been shown to provide excellent precision and accuracy in validated methods.[2] The increased fragmentation observed with HFBA derivatives can provide more qualifier ions for confident identification.
For the analysis of endogenous neurotransmitters like catecholamines, which are present at very low concentrations, a two-step derivatization process is often preferred to enhance stability and sensitivity.[3] While direct comparisons of TFAA, PFPA, and HFBA for this specific application are not abundant in the reviewed literature, the principles of improved volatility and detection sensitivity apply. Researchers should consider empirical testing and validation to determine the optimal derivatization strategy for their specific neurotransmitter panel and biological matrix.
References
- 1. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [An improved method for the simultaneous analysis of norepinephrine, epinephrine and dopamine at the picogram level by mass fragmentography (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Trifluoroacetylpiperazine Derivatives: A Comparative Guide to Detection and Quantification Limits
For researchers, scientists, and drug development professionals engaged in the analysis of stimulant compounds, the choice of derivatization agent and analytical technique is paramount for achieving the required sensitivity and accuracy. Trifluoroacetylpiperazine (TFAP) and other trifluoroacetyl derivatives are frequently employed in gas chromatography-mass spectrometry (GC-MS) to enhance the volatility and chromatographic properties of polar analytes such as amphetamines and cathinones. This guide provides a comparative overview of the limits of detection (LOD) and quantification (LOQ) for trifluoroacetyl derivatives of various stimulants, primarily focusing on data from GC-MS analysis.
Performance Comparison: LOD and LOQ of Trifluoroacetyl Derivatives
The following table summarizes the reported limits of detection and quantification for several trifluoroacetyl derivatives of amphetamine-type stimulants (ATS) and cathinones using GC-MS. It is important to note that specific data for a wide range of this compound derivatives is limited in the available scientific literature. The data presented here pertains to trifluoroacetyl derivatives, which serve as a strong proxy for the performance expected with TFAP derivatives under similar analytical conditions.
| Analyte Class | Derivative | Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Amphetamines | Trifluoroacetyl (TFA) | GC-MS | Urine | Not specified | 2.5 - 10 ng/mL | [1] |
| Amphetamines | Trifluoroacetyl (TFA) | GC-MS | Serum | 2.5 - 6.9 ng/mL | Not specified | [2][3] |
| Cathinones | Trifluoroacetyl (TFA) | GC-MS | Oral Fluid | Not specified | 2.5 - 10 ng/mL | [1] |
| Synthetic Cathinones | (S)-(-)-N-(trifluoroacetyl)pyrrolidine-2-carbonyl (L-TPC) | GC-NCI-MS | Urine | 0.26 - 0.76 µg/L | 0.86 - 2.34 µg/L | [4] |
| Synthetic Cathinones | (S)-(-)-N-(trifluoroacetyl)pyrrolidine-2-carbonyl (L-TPC) | GC-NCI-MS | Plasma | 0.26 - 0.34 µg/L | 0.89 - 1.12 µg/L | [4] |
Note: The performance of different acylation reagents has been compared, and in some cases, other reagents like acetic anhydride have shown lower LODs for specific amphetamines than trifluoroacetic anhydride (TFAA)[5]. However, fluorinated anhydrides like TFAA are widely used for their ability to produce stable derivatives with excellent chromatographic properties[1].
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are representative experimental protocols for the derivatization and analysis of stimulants using trifluoroacetylation followed by GC-MS.
Protocol 1: Trifluoroacetylation of Amphetamine-Type Stimulants in Oral Fluid[1]
1. Sample Preparation:
-
To 0.5 mL of oral fluid, add internal standards.
-
Add 0.1 N NaOH to basify the sample.
-
Perform liquid-liquid extraction with ethyl acetate.
-
Centrifuge and separate the organic layer.
-
Evaporate the organic extract to dryness under a stream of nitrogen.
2. Derivatization:
-
Reconstitute the dried extract in 50 µL of ethyl acetate.
-
Add 50 µL of trifluoroacetic anhydride (TFAA).
-
Heat the mixture at 70°C for 30 minutes.
-
Evaporate the solution to dryness.
-
Reconstitute the final residue in a suitable solvent for injection.
3. GC-MS Analysis:
-
Gas Chromatograph: Agilent GC-7890B or equivalent.
-
Column: Agilent HP-5MS (30 m × 250 µm × 0.25 µm) or similar.[1]
-
Carrier Gas: Helium at a flow rate of 1 mL/min.[1]
-
Injection Mode: Splitless.
-
Injector Temperature: 280°C.[1]
-
Oven Temperature Program: Initial temperature of 80°C held for 2 minutes, ramped to 150°C at 8°C/min, then ramped to 280°C at 30°C/min.[1]
-
Mass Spectrometer: Agilent MS or equivalent.
-
Ionization Mode: Electron Impact (EI) at 70 eV.[1]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.
Protocol 2: On-line Trifluoroacetylation of Amphetamines in Serum[2][3]
1. Sample Preparation:
-
Perform liquid-liquid extraction of the serum sample with tert-butyl methyl ether under basic conditions.
-
Centrifuge and separate the organic phase.
-
Form hydrochloric salts from the organic phase.
-
Evaporate the organic solvent under vacuum at 60°C.
2. On-line Derivatization and GC-MS Analysis:
-
Derivatizing Agent: N-methyl-bis(trifluoroacetamide) (MBTFA).
-
Injection: On-line flash injection with 1 µL of MBTFA.
-
GC-MS System: A GC-MS system capable of on-line derivatization.
-
Analysis Mode: Electron impact GC-MS in Selected Ion Monitoring (SIM) mode.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the key steps in the analytical workflow for determining the LOD and LOQ of this compound derivatives.
Caption: Experimental workflow for determining LOD and LOQ.
Caption: Factors influencing LOD and LOQ determination.
References
- 1. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GC-MS determination of amphetamines in serum using on-line trifluoroacetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous Quantitative Determination of Synthetic Cathinone Enantiomers in Urine and Plasma Using GC-NCI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of five derivatizing agents for the determination of amphetamine-type stimulants in human urine by extractive acylation and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Trifluoroacetylpiperazine Derivatization with Established Analytical Techniques for Piperazine Quantification
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The accurate quantification of piperazine, a key building block in many pharmaceuticals, is critical for quality control and pharmacokinetic studies. While established methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offer high sensitivity and specificity without the need for derivatization, Gas Chromatography-Mass Spectrometry (GC-MS) coupled with derivatization presents a viable and often more accessible alternative. This guide provides a comprehensive cross-validation of a GC-MS method employing trifluoroacetylation of piperazine with a direct LC-MS/MS analysis, offering a detailed comparison of their performance characteristics and experimental protocols.
Introduction to Analytical Approaches
Trifluoroacetylpiperazine (TFAP) GC-MS Method: This approach involves the chemical modification of piperazine with a trifluoroacetylating agent, such as trifluoroacetic anhydride (TFAA), to create a more volatile and thermally stable derivative, this compound (TFAP). This derivatization step is crucial for enabling the analysis of the otherwise non-volatile piperazine by GC-MS. The trifluoroacetyl group enhances the chromatographic properties of the analyte, leading to improved peak shape and sensitivity.
Established Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. For the analysis of polar compounds like piperazine, LC-MS/MS is often the method of choice as it can directly analyze the compound in its native form, eliminating the need for time-consuming derivatization steps.
Quantitative Performance Comparison
The following table summarizes the key validation parameters for the this compound GC-MS method and a typical established LC-MS/MS method for piperazine analysis. The GC-MS data is based on a validated method for a closely related trifluoromethyl-substituted piperazine derivative, providing a strong indication of the expected performance for this compound.
| Parameter | This compound GC-MS Method | Established LC-MS/MS Method |
| Linearity (Range) | 0 - 10 µg/mL[1][2] | 1 - 200 µg/kg |
| Correlation Coefficient (r²) | > 0.99[1][2] | > 0.999 |
| Limit of Detection (LOD) | 0.002 µg/mL (in urine)[1][2] | 0.4 µg/kg |
| Limit of Quantification (LOQ) | 0.008 µg/mL (in urine)[1][2] | 1.0 µg/kg |
| Precision (%RSD) | < 15% | < 10% |
| Accuracy (%Recovery) | 90 - 108% (in urine)[1] | 102.9 - 111.5% |
| Derivatization Required? | Yes | No |
Experimental Protocols
This compound GC-MS Method
This protocol is based on a validated method for the derivatization and analysis of a trifluoromethyl-substituted piperazine and is expected to be directly applicable to piperazine.
1. Sample Preparation & Extraction:
-
For biological matrices like plasma or urine, a liquid-liquid extraction or solid-phase extraction (SPE) is typically performed to isolate the analyte from the matrix.
-
The extracted sample is then evaporated to dryness under a stream of nitrogen.
2. Derivatization Procedure:
-
To the dry residue, add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).[1]
-
Incubate the mixture at 70°C for 30 minutes to facilitate the derivatization reaction.[1]
-
After incubation, cool the sample to room temperature and evaporate the excess reagent and solvent under a stream of nitrogen.[1]
-
Reconstitute the dried derivative in a suitable solvent (e.g., 100 µL of ethyl acetate) for GC-MS analysis.[1]
3. GC-MS Parameters:
-
Gas Chromatograph: Agilent 6890N or equivalent.[2]
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar.[2]
-
Injector: Splitless mode at 250°C.[2]
-
Oven Temperature Program:
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[2]
-
Mass Spectrometer: Agilent 5975 or equivalent, operating in electron ionization (EI) mode.[2]
-
Data Acquisition: Selected Ion Monitoring (SIM) mode for enhanced sensitivity, monitoring characteristic ions of the trifluoroacetylated piperazine derivative.
Established LC-MS/MS Method
1. Sample Preparation:
-
For biological samples, a simple protein precipitation step is often sufficient. Add a precipitating agent (e.g., acetonitrile) to the sample, vortex, and centrifuge.
-
The supernatant can be directly injected into the LC-MS/MS system or further diluted if necessary.
2. LC-MS/MS Parameters:
-
Liquid Chromatograph: Agilent 1200 series or equivalent.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient program to achieve separation of piperazine from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) mode, monitoring a specific precursor-to-product ion transition for piperazine (e.g., m/z 87.1 → 44.1).
Visualizing the Workflow
Caption: Comparative workflow of TFAP GC-MS and direct LC-MS/MS methods.
Logical Comparison of Methods
Caption: Logical comparison of GC-MS and LC-MS/MS methods for piperazine analysis.
Conclusion
Both the this compound GC-MS method and the direct LC-MS/MS method are capable of providing accurate and precise quantification of piperazine. The choice between the two techniques will largely depend on the specific requirements of the laboratory, including available instrumentation, desired sensitivity, sample throughput, and the complexity of the sample matrix.
On the other hand, the LC-MS/MS method provides a more direct and high-throughput analysis, eliminating the need for derivatization and offering exceptional sensitivity and selectivity. This makes it the preferred method for high-volume sample analysis and for detecting trace levels of piperazine in complex biological matrices.
Ultimately, this comparative guide provides the necessary data and protocols to enable researchers and scientists to make an informed decision on the most suitable analytical method for their specific piperazine quantification needs.
References
A Comparative Guide to Derivatization Reagents: Trifluoroacetylpiperazine (TFAP) and MSTFA
For Researchers, Scientists, and Drug Development Professionals
In the realm of analytical chemistry, particularly in chromatographic analysis, derivatization is a critical step to enhance the volatility, thermal stability, and detectability of analytes. This guide provides a comprehensive comparison of two major types of derivatization reagents: trifluoroacylating agents, with a focus on the principles of trifluoroacetylation as would be employed with reagents like Trifluoroacetylpiperazine (TFAP) and the more commonly documented Trifluoroacetic Anhydride (TFAA), and the widely used silylating agent, N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This comparison is supported by a summary of experimental data and detailed protocols to aid researchers in selecting the appropriate derivatization strategy for their analytical needs, primarily for amine-containing compounds.
Executive Summary
The choice between trifluoroacetylation and silylation for the derivatization of amines and other polar compounds depends on the specific analytical goals, the nature of the analyte, and the desired properties of the resulting derivative. Trifluoroacetylation, an acylation method, introduces a trifluoroacetyl group, which can improve chromatographic properties and is particularly useful for electron capture detection (ECD). Silylation with MSTFA, on the other hand, replaces active hydrogens with a trimethylsilyl (TMS) group, significantly increasing volatility and thermal stability.[1]
| Feature | Trifluoroacetylation (e.g., with TFAA/TFAP) | Silylation (with MSTFA) |
| Reaction Target | Primary and secondary amines, hydroxyls, thiols | Hydroxyls, carboxyls, primary and secondary amines, thiols |
| Reaction Speed | Generally fast, often at room temperature or with gentle heating.[2] | Can be fast, but may require heating for hindered groups.[3] |
| Byproducts | Can produce non-volatile or corrosive byproducts (e.g., trifluoroacetic acid with TFAA).[1] | Volatile byproducts (N-methyltrifluoroacetamide), which are less likely to interfere with chromatography. |
| Derivative Stability | Trifluoroacetyl derivatives are generally stable. | TMS derivatives can be susceptible to hydrolysis and require anhydrous conditions.[4] |
| Detection Methods | Suitable for FID, MS, and especially ECD due to the electrophoric nature of the trifluoroacetyl group. | Primarily used for GC-MS and FID. |
| Applications | Commonly used for the analysis of amphetamines and other primary and secondary amines.[5][6] | Broad applicability for a wide range of polar metabolites, including amino acids, sugars, and organic acids.[7] |
Derivatization with Trifluoroacetylating Agents
Trifluoroacetylation is a robust acylation technique for the derivatization of primary and secondary amines, as well as hydroxyl and thiol groups. Reagents like Trifluoroacetic Anhydride (TFAA) are commonly used for this purpose.[2][5] While specific data for this compound (TFAP) is less prevalent in the literature, the principles of trifluoroacetylation remain the same. The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the trifluoroacetyl group, leading to the formation of a stable amide derivative.
Experimental Protocol: Trifluoroacetylation of Amphetamines
The following is a general protocol for the derivatization of amphetamines using a trifluoroacetylating agent, based on common acylation procedures.
Materials:
-
Analyte solution (e.g., amphetamine in a suitable solvent)
-
Trifluoroacetic Anhydride (TFAA) or other suitable trifluoroacetylating agent
-
Anhydrous solvent (e.g., ethyl acetate, acetonitrile)
-
Heating block or water bath
-
GC vials
Procedure:
-
Evaporate the solvent from the analyte solution to dryness under a gentle stream of nitrogen.
-
Add 50 µL of ethyl acetate and 50 µL of TFAA to the dried residue.
-
Cap the vial tightly and heat at 70°C for 30 minutes.[5]
-
After cooling to room temperature, the sample is ready for GC-MS analysis. The solution can be diluted with a suitable solvent if necessary.[5]
Derivatization with MSTFA
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a powerful silylating agent that reacts with a wide range of polar functional groups, including hydroxyls, carboxyls, amines, and thiols.[7] The reaction replaces an active hydrogen with a nonpolar trimethylsilyl (TMS) group, thereby increasing the volatility and thermal stability of the analyte for GC analysis.[7] A key advantage of MSTFA is that its byproducts are volatile and typically do not interfere with the chromatographic analysis.
Experimental Protocol: Silylation of Amines and Organic Acids
This protocol outlines a general procedure for derivatization using MSTFA. For compounds containing carbonyl groups, a preliminary methoximation step is often recommended to prevent the formation of multiple derivatives.
Materials:
-
Dried analyte sample
-
MSTFA (with or without 1% TMCS as a catalyst)
-
Anhydrous pyridine (optional, as a solvent and catalyst)
-
Heating block or oven
-
GC vials
Procedure:
-
Ensure the sample is completely dry in a GC vial, as MSTFA is moisture-sensitive.
-
Add 100 µL of MSTFA (or a mixture of MSTFA and pyridine) to the dried sample. For difficult-to-silylate compounds, MSTFA with 1% TMCS can be used to increase reactivity.
-
Cap the vial tightly and heat at a temperature between 60°C and 80°C for 30 to 60 minutes. The optimal time and temperature will vary depending on the analyte.[3]
-
Cool the vial to room temperature before injecting the sample into the GC-MS.
Visualizing the Derivatization Workflows
The following diagrams illustrate the general workflows for trifluoroacetylation and MSTFA derivatization.
Caption: General workflow for trifluoroacetylation derivatization.
Caption: General workflow for MSTFA (silylation) derivatization.
Logical Comparison of Derivatization Strategies
The selection of a derivatization reagent is a critical decision in analytical method development. The following diagram outlines the key considerations when choosing between trifluoroacetylation and silylation.
Caption: Key factors in choosing a derivatization reagent.
Conclusion
Both trifluoroacetylation and silylation with MSTFA are powerful techniques for the derivatization of polar analytes for GC-based analysis. Trifluoroacetylation is a highly effective method for primary and secondary amines, yielding stable derivatives with excellent properties for electron capture detection. MSTFA offers broader applicability for a wider range of functional groups and produces volatile byproducts, simplifying chromatographic analysis. The optimal choice of reagent will ultimately be dictated by the specific chemical properties of the analyte and the analytical performance requirements of the method. Researchers are encouraged to optimize derivatization conditions, including reaction time, temperature, and reagent concentration, to achieve the best results for their specific application.[8][9]
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. researchgate.net [researchgate.net]
- 3. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gcms.cz [gcms.cz]
- 7. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Experimental design for the optimization of the derivatization reaction in determining chlorophenols and chloroanisoles by headspace-solid-phase microextraction-gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating Fluoroacylation Methods for Robust Derivatization in Analytical Chemistry
A comparative guide for researchers, scientists, and drug development professionals.
In the realm of analytical chemistry, particularly for chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is a critical step to enhance the volatility, thermal stability, and detectability of analytes. While the query specifically sought an evaluation of Trifluoroacetylpiperazine (TFAP) as a derivatization agent, an extensive review of scientific literature and chemical supplier databases indicates that TFAP is not a commonly used or commercially available reagent for this purpose. The available information primarily pertains to the synthesis of trifluoroacetyl-substituted piperazines as pharmaceutical intermediates rather than as analytical derivatizing agents.
Therefore, this guide provides a comparative evaluation of robust and widely used fluoroacylating agents that serve a similar function to the proposed TFAP: Trifluoroacetic Anhydride (TFAA), Pentafluoropropionic Anhydride (PFPA), and Heptafluorobutyric Anhydride (HFBA). These reagents are extensively used to derivatize compounds with active hydrogens, such as amines, phenols, and alcohols, to improve their chromatographic properties.
Performance Comparison of Fluoroacylating Agents
The choice of a derivatizing agent can significantly impact the sensitivity, selectivity, and robustness of an analytical method. The following table summarizes key performance characteristics of TFAA, PFPA, and HFBA based on available experimental data.
| Derivatizing Agent | Abbreviation | Typical Analytes | Reaction Conditions | Derivative Volatility | Detector Sensitivity (ECD) |
| Trifluoroacetic Anhydride | TFAA | Primary & Secondary Amines, Alcohols, Phenols | 50-100°C for 15-60 min | Very High | Good |
| Pentafluoropropionic Anhydride | PFPA | Primary & Secondary Amines, Alcohols, Phenols | 50-90°C for 15-30 min | High | Very Good |
| Heptafluorobutyric Anhydride | HFBA | Primary & Secondary Amines, Alcohols, Phenols | 60-100°C for 15-60 min | Moderate | Excellent |
Quantitative Comparison of Derivatization Agents for Amphetamine-Type Substances
The following table presents a summary of validation parameters for the derivatization of amphetamine-type substances with TFAA, PFPA, and HFBA for GC-MS analysis.
| Derivatizing Agent | Analyte | Limit of Quantification (LOQ) (ng/mL) | Linearity Range (ng/mL) | r² | Reference |
| TFAA | Amphetamine | 10 | 10 - 1000 | >0.99 | [1] |
| Methamphetamine | 10 | 10 - 1000 | >0.99 | [1] | |
| MDMA | 10 | 10 - 1000 | >0.99 | [1] | |
| PFPA | Amphetamine | 5 | 5 - 1000 | >0.99 | [1] |
| Methamphetamine | 5 | 5 - 1000 | >0.99 | [1] | |
| MDMA | 5 | 5 - 1000 | >0.99 | [1] | |
| HFBA | Amphetamine | 5 | 5 - 1000 | >0.99 | [1] |
| Methamphetamine | 5 | 5 - 1000 | >0.99 | [1] | |
| MDMA | 5 | 5 - 1000 | >0.99 | [1] |
Based on sensitivity, PFPA and HFBA are often the preferred choices for the derivatization of amphetamine-type compounds for GC-MS analysis.[1]
Experimental Protocols
Below are detailed methodologies for the derivatization of active hydrogen-containing compounds using fluoroacylating agents for GC-MS analysis.
General Protocol for Acylation of Amines and Phenols
This protocol is a generalized procedure and may require optimization for specific analytes.
Materials:
-
Sample containing the analyte (e.g., amine, phenol)
-
Fluoroacylating agent (TFAA, PFPA, or HFBA)
-
Aprotic solvent (e.g., Ethyl Acetate, Acetonitrile)
-
Reaction vial (e.g., 2 mL glass vial with a PTFE-lined cap)
-
Heating block or water bath
-
Nitrogen evaporator
-
GC-MS system
Procedure:
-
Sample Preparation: Accurately weigh or pipette the sample into a reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 50-100 µL of an aprotic solvent to the dried sample residue, followed by the addition of 50-100 µL of the chosen fluoroacylating agent (TFAA, PFPA, or HFBA).
-
Reaction: Tightly cap the vial and vortex briefly. Heat the reaction mixture at a temperature between 60°C and 90°C for 15 to 30 minutes. The optimal temperature and time will depend on the specific analyte and derivatizing agent used.
-
Cooling and Sample Preparation for Injection: After the reaction is complete, allow the vial to cool to room temperature. The sample can then be directly injected into the GC-MS or may require a work-up step, such as evaporation of excess reagent and reconstitution in a suitable solvent.
-
GC-MS Analysis: Inject an appropriate volume of the derivatized sample into the GC-MS for analysis.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the derivatization and analysis process.
Caption: General experimental workflow for fluoroacylation derivatization.
Caption: Logical relationship of the derivatization process for improved analysis.
References
Performance Showdown: A Comparative Guide to Derivatizing Agents in Forensic Toxicology
In the critical field of forensic toxicology, the accurate detection and quantification of drugs of abuse are paramount. For gas chromatography-mass spectrometry (GC-MS) analysis of many compounds, particularly amphetamine-type stimulants, a chemical modification step known as derivatization is essential to improve their volatility and chromatographic behavior.[1][2] This guide provides a detailed comparison of the performance of Trifluoroacetic anhydride (TFAA), a common trifluoroacetylating agent, against other widely used derivatizing agents, namely Pentafluoropropionic anhydride (PFPA) and Heptafluorobutyric anhydride (HFBA).
This publication is intended for researchers, scientists, and drug development professionals, offering a data-driven comparison to aid in the selection of the most appropriate derivatization strategy for their analytical needs. The information presented is a synthesis of findings from peer-reviewed scientific literature.
Performance Comparison of Acylating Agents
The selection of a derivatizing agent can significantly impact the sensitivity, linearity, and overall performance of a GC-MS method. Below is a summary of the performance of TFAA, PFPA, and HFBA for the analysis of ten amphetamine and cathinone derivatives in oral fluid, as reported in a comparative study.[1][3]
| Derivatizing Agent | Analyte | Limit of Quantification (LOQ) (ng/mL) | Linearity (r²) |
| TFAA | Amphetamine | 5 | > 0.99 |
| Methamphetamine | 5 | > 0.99 | |
| MDA | 10 | > 0.99 | |
| MDMA | 5 | > 0.99 | |
| MDEA | 5 | > 0.99 | |
| Cathinone | 10 | > 0.99 | |
| Methcathinone | 5 | > 0.99 | |
| Mephedrone | 5 | > 0.99 | |
| 4-Methylamphetamine | 5 | > 0.99 | |
| Ephedrine | 10 | > 0.99 | |
| PFPA | Amphetamine | 2.5 | > 0.99 |
| Methamphetamine | 2.5 | > 0.99 | |
| MDA | 5 | > 0.99 | |
| MDMA | 2.5 | > 0.99 | |
| MDEA | 2.5 | > 0.99 | |
| Cathinone | 5 | > 0.99 | |
| Methcathinone | 2.5 | > 0.99 | |
| Mephedrone | 2.5 | > 0.99 | |
| 4-Methylamphetamine | 2.5 | > 0.99 | |
| Ephedrine | 5 | > 0.99 | |
| HFBA | Amphetamine | 5 | > 0.99 |
| Methamphetamine | 5 | > 0.99 | |
| MDA | 10 | > 0.99 | |
| MDMA | 5 | > 0.99 | |
| MDEA | 5 | > 0.99 | |
| Cathinone | 10 | > 0.99 | |
| Methcathinone | 5 | > 0.99 | |
| Mephedrone | 5 | > 0.99 | |
| 4-Methylamphetamine | 5 | > 0.99 | |
| Ephedrine | 10 | > 0.99 |
Based on the presented data, PFPA demonstrated superior sensitivity, offering lower limits of quantification for the majority of the tested analytes.[1][3] All three agents provided excellent linearity over the tested concentration ranges.[1][3]
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for replicating and building upon existing research. The following is a summary of the key experimental protocols used in the comparative analysis of TFAA, PFPA, and HFBA.
Sample Preparation and Extraction
Oral fluid samples (0.5 mL) were fortified with internal standards and made alkaline with 0.1 N NaOH. The analytes were then extracted into ethyl acetate. The organic layer was separated and evaporated to dryness.[1][3]
Derivatization Procedure
The dried extract was reconstituted, and the derivatizing agent (TFAA, PFPA, or HFBA) was added. The reaction was carried out at 70°C for 30 minutes.[1][3]
Figure 1. Experimental workflow for sample preparation and derivatization.
GC-MS Analysis
The derivatized samples were analyzed using an Agilent GC-MS system equipped with an HP-5MS capillary column. The injector and interface temperatures were maintained at 280°C. The oven temperature was programmed to start at 80°C, ramp to 150°C, and then to 280°C. Helium was used as the carrier gas.[1]
Logical Relationship of Derivatization in Forensic Analysis
Derivatization is a critical step that bridges sample preparation and instrumental analysis, enabling the successful detection of otherwise challenging compounds.
Figure 2. Role of derivatization in the analytical workflow.
Conclusion
References
- 1. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jfda-online.com [jfda-online.com]
- 3. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Trifluoroacetylpiperazine
For researchers and drug development professionals, ensuring a safe laboratory environment is paramount. The proper handling and disposal of chemical reagents like trifluoroacetylpiperazine are critical components of this responsibility. Adherence to correct disposal protocols minimizes risks to personnel and prevents environmental contamination, fostering a culture of safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, based on information for structurally related compounds.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to consult the specific Safety Data Sheet (SDS) for the this compound compound in use. The following are general but essential safety precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (such as nitrile), safety goggles, and a laboratory coat. For larger quantities or when there is a risk of aerosolization, a face shield and respiratory protection may be necessary.[1]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2][3]
-
Emergency Procedures: Be familiar with your institution's emergency procedures for chemical spills and exposures. In case of ingestion, seek immediate medical attention.[3]
| Precaution Category | Specific Action |
| Personal Protective Equipment | Wear chemical-resistant gloves, safety goggles, and a lab coat.[1] |
| Handling | Use in a well-ventilated area or a chemical fume hood.[1] |
| Accidental Skin Contact | Wash off immediately with plenty of water for at least 15 minutes.[2][3] |
| Accidental Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[2][3] |
| Accidental Inhalation | Move to fresh air. If not breathing, give artificial respiration.[2][3] |
| Accidental Ingestion | Clean mouth with water and drink plenty of water afterwards. Seek immediate medical advice.[2][3] |
Step-by-Step Disposal Protocol
The disposal of this compound and its contaminated materials must be managed as hazardous waste in compliance with local, state, and federal regulations.
-
Waste Identification and Segregation:
-
Waste Collection and Containment:
-
Solid Waste: Collect solid this compound waste and contaminated materials in a designated, leak-proof, and sealable container.
-
Liquid Waste: Collect liquid waste containing this compound in a separate, clearly labeled, and sealed container.
-
Use inert absorbent material to clean up any spills before placing it in the solid waste container.[2][1]
-
-
Labeling:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound Waste."
-
Include the date of waste accumulation and any other information required by your institution's Environmental Health & Safety (EHS) department.[5]
-
-
Storage:
-
Store waste containers in a designated, secure, and well-ventilated waste accumulation area.
-
Ensure the storage area is away from incompatible materials. While specific incompatibilities for this compound are not detailed, it is prudent to avoid strong oxidizing agents, strong acids, and strong bases.
-
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's certified hazardous waste disposal program.
-
Do not dispose of this compound down the drain or in the regular trash.[6]
-
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not available, the general principle for handling spills of similar powdered chemicals is as follows:
Small Spill Clean-up Protocol (inside a chemical fume hood):
-
Ensure appropriate PPE is worn.
-
Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep the absorbed material into a designated hazardous waste container.
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol, ethanol), and place the cloth in the hazardous waste container.
-
Wash the area with soap and water.
-
Seal and label the waste container for disposal.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Trifluoroacetylpiperazine
For researchers and scientists in the dynamic field of drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Trifluoroacetylpiperazine, a key chemical compound. Adherence to these protocols is critical for minimizing exposure risk and ensuring operational integrity.
Hazard Identification and Classification
This compound is classified with the following hazards.[1][2] Proper handling and personal protective equipment are essential to mitigate the risks associated with these classifications.
| Hazard Classification | Code | Description |
| Skin Irritation | H315 | Causes skin irritation. |
| Serious Eye Irritation | H319 | Causes serious eye irritation. |
| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation. |
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive suite of personal protective equipment is mandatory for all personnel handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[3]
Recommended PPE for Handling this compound:
| PPE Category | Item | Specifications and Best Practices |
| Eye and Face Protection | Safety Goggles or Face Shield | Must be worn at all times in the laboratory to protect against splashes and aerosols.[3][4] |
| Skin Protection | Disposable Nitrile Gloves | Double-gloving is recommended. Gloves should be inspected before use and changed frequently, especially if contaminated.[1][3] Observe the supplier's instructions regarding permeability and breakthrough time.[1] |
| Lab Coat or Gown | A disposable, long-sleeved gown is required to prevent contamination of personal clothing.[1][3] | |
| Shoe Covers | Disposable shoe covers should be worn to prevent the tracking of contaminants out of the laboratory.[3] | |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 Approved Respirator | A properly fit-tested respirator should be used if exposure limits are exceeded or if irritation is experienced.[4] Handling should occur in a well-ventilated area, preferably within a chemical fume hood.[2][5] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][4] Store away from incompatible materials.
Handling and Use
-
Ventilation: All handling should be performed in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[2][5]
-
Avoid Contact: Do not get the substance in the eyes, on skin, or on clothing.[1][4] Avoid inhalation of vapor or mist.[6]
-
Hygiene Practices: Wash hands thoroughly after handling.[1][2][5] Do not eat, drink, or smoke when using this product.[1][2] Contaminated clothing and gloves should be removed and washed before reuse.[1]
Spill Management
In the event of a spill, follow these procedures to ensure safety and proper containment:
-
Evacuate and Isolate: Evacuate and isolate the spill area to prevent unprotected personnel from entering.[7]
-
Ventilate: Ensure adequate ventilation.[1]
-
Containment: Use personal protective equipment as required.[1] Soak up the spill with an inert absorbent material.[1][4]
-
Collection: Collect the absorbed material and place it into a suitable, closed container for disposal.[1][4]
Disposal Plan
All disposable PPE and materials contaminated with this compound should be considered hazardous waste.
-
Waste Segregation: Designate a specific, clearly labeled, and sealed container for this compound waste.
-
Disposal: Dispose of contents and container in accordance with local, state, and federal regulations.[2][7][8] Do not let the product enter drains.[5] For larger quantities, contact a licensed hazardous waste management company.[8]
Emergency Response Protocols
Immediate and appropriate action is critical in the event of an exposure.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1][6] Remove contact lenses if present and easy to do so.[6] If eye irritation persists, get medical advice/attention.[1] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes.[1] Remove all contaminated clothing.[9] If skin irritation occurs or persists, get medical advice/attention.[1][10] |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[1] If not breathing, give artificial respiration.[1][6][10] Call a POISON CENTER or doctor if you feel unwell.[1] |
| Ingestion | Clean the mouth with water and drink plenty of water afterward.[1] Do NOT induce vomiting.[6] Seek medical attention if you feel unwell. |
Self-Protection for First Aiders: Ensure that medical personnel are aware of the material involved and take precautions to protect themselves to prevent the spread of contamination.[1] A rescuer should wear personal protective equipment, such as rubber gloves and air-tight goggles.
Workflow for Safe Handling of this compound
Caption: A workflow for the safe handling of this compound.
Emergency Response Logic for this compound Exposure```dot
// Styling graph [bgcolor="#FFFFFF"]; edge [color="#5F6368"]; }``` Caption: Logic for emergency response to this compound exposure.
References
- 1. fishersci.fr [fishersci.fr]
- 2. chemicalbook.com [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
